Einecs 272-413-6
Description
Historical Context of Research on Acid-Amine Complexes
The study of compounds formed from the interaction of acidic and basic moieties, such as acid-amine complexes, has a rich history that predates modern organic materials science. Initial investigations into such complexes began in the field of coordination chemistry, with foundational work on metal ammine complexes. wikipedia.org One of the earliest descriptions of a cobalt(III) ammine complex dates back to 1798 by a researcher known as Citizen Tassaert. mdpi.com This early work demonstrated that metal ions in a coordination compound behave differently than in a simple solution. mdpi.com
Throughout the 19th century, researchers like Leopold Gmelin and Frederick Augustus Genth further explored cobalt-ammine complexes. mdpi.com However, it was the pioneering work of Alfred Werner in the late 19th and early 20th centuries that established the structural basis of coordination compounds, for which he received the Nobel Prize. wikipedia.org Werner's concepts of primary and secondary valences provided a framework for understanding how a central metal atom could bind with a specific number of ligands, including ammonia (B1221849) (ammine), in a defined geometry. wikipedia.org
The principles established for inorganic metal-ammine complexes provided a conceptual basis for understanding organic acid-amine interactions. Initially, these were viewed as simple acid-base neutralization reactions resulting in salt formation. However, as synthetic chemistry advanced, so did the understanding of these interactions. The discovery and study of amine-boranes, starting with trimethylamine-borane in 1937, marked a significant step in recognizing the unique properties and applications of these dative-bonded complexes as stable, versatile reagents. chemrevlett.com This historical progression from simple inorganic salts to functional organic complexes laid the intellectual groundwork for developing sophisticated organic salts like Einecs 272-413-6.
Evolution of Research Trajectories for Multifunctional Organic Salts
A key development in this field is the concept of creating salts where the constituent acid and amine are not merely structural partners but active functional components. For instance, in materials science, multifunctional organic salts are being designed to improve the efficiency and stability of perovskite solar cells (PSCs). researchgate.netmdpi.com In these applications, organic salts containing functional groups like amines and carboxylic or sulfonic acids can passivate defects in the perovskite crystal lattice, reduce non-radiative recombination, and facilitate better energy level alignment, ultimately boosting performance. researchgate.netmdpi.com
Furthermore, the ionic nature of these compounds has been exploited to create materials with broad application prospects, including fluorescent organic salts for bio-monitoring and optical materials. sioc-journal.cn The ability to combine different functional organic molecules, such as those with carboxylic acid and amine groups, has also led to the development of hydrogen-bonded organic frameworks (HOFs). acs.org These materials represent a new class of porous crystalline solids self-assembled through hydrogen bonding, offering tunable structures for applications in gas separation and luminescent sensing. acs.org This shift towards designing for synergy and multifunctionality marks the modern era of organic salt research, the context in which a compound like Azelaic acid, compound with 2,2',2''-nitrilotriethanol is now understood.
Table 2: Properties of Constituent Components
| Compound | Formula | Molar Mass (g·mol−1) | Key Characteristics |
|---|---|---|---|
| Azelaic acid | C9H16O4 wikipedia.org | 188.223 wikipedia.org | A naturally occurring saturated dicarboxylic acid; used as a precursor for polymers like Nylon-6,9 and in various dermatological applications. wikipedia.orgresearchgate.net |
| 2,2',2''-nitrilotriethanol | C6H15NO3 vulcanchem.com | 149.19 | A tertiary amine and a triol; widely used as a surfactant and pH adjusting agent. vulcanchem.com |
Contemporary Research Significance and Academic Gaps
The contemporary significance of this compound lies in the potential synergistic properties arising from its two well-characterized components. Azelaic acid is a bio-based monomer recognized for its utility in producing biodegradable polymers and its diverse physiological activities, including anti-inflammatory and antioxidant effects. dovepress.comunits.it Triethanolamine (B1662121) is a versatile industrial chemical used to adjust pH and act as an emulsifier. The formation of the salt modifies the physical properties of the parent acid, potentially enhancing its solubility in specific formulations or altering its functional activity.
Despite the extensive research into azelaic acid and its applications, particularly in dermatology for conditions like acne and rosacea dovepress.comdovepress.com, there is a notable academic gap concerning the specific compound this compound. A comprehensive search of scientific literature reveals a scarcity of in-depth studies dedicated to the unique properties, synthesis optimization, and specific applications of this particular salt. While many studies focus on azelaic acid derivatives or complex formulations where it is a component ontosight.aiontosight.ai, dedicated research on the 1:1 triethanolamine salt is not prominent.
Therefore, the primary academic gap is the lack of empirical data and published research on the compound itself. Future research could focus on:
Characterization: Detailed analysis of the salt's physicochemical properties beyond basic identification.
Functional Assays: Investigating whether the salt formation enhances or modifies the known biological activities of azelaic acid. For example, studies could explore if the complex demonstrates altered skin permeability or anti-inflammatory efficacy compared to the free acid. units.itsemanticscholar.org
Material Applications: Exploring its potential as a functional additive in polymers or other materials, leveraging the properties of both the dicarboxylate and the amino alcohol moieties.
Closing this research gap would provide a more complete understanding of this multifunctional organic salt and could unlock novel applications in materials science, cosmetics, and pharmaceuticals.
Properties
CAS No. |
68130-88-1 |
|---|---|
Molecular Formula |
C15H31NO7 |
Molecular Weight |
337.41 g/mol |
IUPAC Name |
2-[bis(2-hydroxyethyl)amino]ethanol;nonanedioic acid |
InChI |
InChI=1S/C9H16O4.C6H15NO3/c10-8(11)6-4-2-1-3-5-7-9(12)13;8-4-1-7(2-5-9)3-6-10/h1-7H2,(H,10,11)(H,12,13);8-10H,1-6H2 |
InChI Key |
FCKXCXDSXHADAX-UHFFFAOYSA-N |
Canonical SMILES |
C(CCCC(=O)O)CCCC(=O)O.C(CO)N(CCO)CCO |
Related CAS |
85030-05-3 |
Origin of Product |
United States |
Synthetic Methodologies and Mechanistic Investigations
Direct Synthesis Pathways and Reaction Kinetics
The formation of Einecs 272-413-6 involves an acid-base reaction followed by amidation and esterification. The carboxylic acid groups of azelaic acid react with the amine and hydroxyl groups of triethanolamine (B1662121). semanticscholar.org The reaction between a carboxylic acid and an amine to form an amide, or an alcohol to form an ester, is typically a slow process that can be catalyzed. savemyexams.com
The kinetics of such condensation polymerizations can be complex. In the absence of a strong acid catalyst, the reaction is often self-catalyzed by a second molecule of the carboxylic acid, leading to a third-order rate law. libretexts.orguomustansiriyah.edu.iq When a strong acid catalyst is introduced, the reaction typically follows second-order kinetics. libretexts.orguomustansiriyah.edu.iq The rate of polymerization is crucial, as a high molecular weight product is generally achieved only when the extent of the reaction is near 100%. uomustansiriyah.edu.iq
Solvent Effects on Formation Mechanisms
The choice of solvent can significantly influence the reaction mechanism and efficiency. For amidation reactions, non-polar solvents like toluene, THF, or chlorinated solvents are commonly employed. catalyticamidation.info The polarity of the solvent can affect the solubility of the reactants and the transition state, thereby altering the reaction rate. In the case of dicarboxylic acids, solubility can exhibit an odd-even effect, where acids with an even number of carbons (like azelaic acid, which has 9 carbons - an odd number) have different solubility profiles than those with odd numbers, a factor that varies with the solvent. researchgate.net
Reactive extraction studies on dicarboxylic acids show that solvent polarity impacts extraction efficiency; reducing solvent polarity can modify the interfacial reaction mechanisms. nih.gov For the synthesis of vinyl esters from dicarboxylic acids, tetrahydrofuran (B95107) (THF) was found to yield good results at low temperatures. nuu.uz The use of water as a green solvent has been reported for some amidation reactions, though it is not typical for standard catalytic amidation. analis.com.my
Table 1: Conceptual Influence of Solvent Polarity on Amidation/Esterification Reactions
| Solvent Property | Potential Effect on Reaction | Rationale |
|---|---|---|
| High Polarity | May facilitate the initial acid-base salt formation but can hinder the dehydration step required for amide/ester formation. | Polar solvents can stabilize the ionic intermediates but may also solvate water, shifting the equilibrium away from the product. |
| Low Polarity (Non-polar) | Generally favored for driving the reaction towards completion via dehydration, often used with azeotropic removal of water. | Non-polar solvents have lower capacity to solubilize water, facilitating its removal and shifting the reaction equilibrium towards the products. catalyticamidation.info |
| Aprotic | Often preferred over protic solvents. | Protic solvents (like alcohols) can compete with the reactants, leading to side reactions. |
This table represents general principles of condensation reactions and is not based on specific experimental data for this compound.
Temperature and Pressure Influence on Yield and Purity
Pressure can also influence the reaction equilibrium. For condensation reactions where a small molecule like water is eliminated, applying a vacuum can help remove the byproduct, driving the reaction to completion and thus increasing yield and purity. researchgate.net Conversely, for reactions where the number of moles of gas decreases, increasing the pressure can favor product formation, though the economic and safety costs of high-pressure equipment are a significant consideration in industrial processes. savemyexams.com
Table 2: General Impact of Temperature and Pressure on Condensation Reaction Yield
| Parameter | Change | Effect on Rate | Effect on Yield |
|---|---|---|---|
| Temperature | Increase | Increases | Decreases (for exothermic reactions) savemyexams.com |
| Decrease | Decreases | Increases (for exothermic reactions) savemyexams.com | |
| Pressure | Increase | Generally minor | Increases (if moles of gas decrease) savemyexams.com |
This table illustrates general thermodynamic and kinetic principles and does not represent specific data for the synthesis of this compound.
Catalytic Approaches in Complex Formation
Catalysis is a cornerstone of efficient amide and ester synthesis. Given that the direct reaction between a carboxylic acid and an amine or alcohol is slow, various catalysts are employed to accelerate the process. savemyexams.comcatalyticamidation.info These catalysts function by activating the carboxylic acid group.
Common catalysts for amidation and esterification include:
Boric Acid and Derivatives : Boric acid is an inexpensive and effective catalyst for amidation, often used in solvent-free conditions. semanticscholar.orgresearchgate.net More complex boronic acids have also been shown to be highly active. organic-chemistry.org
Transition Metal Catalysts : Compounds of titanium and zirconium, such as titanium(IV) isopropoxide and zirconium tetrachloride (ZrCl₄), are effective catalysts for direct amidation, though they may require elevated temperatures (70-110 °C). catalyticamidation.infonih.gov
p-Block Metal Catalysts : Metals like indium and bismuth have been shown to catalyze amidation reactions under various conditions. rsc.org
Silicon-based Catalysts : Recently, triarylsilanols have been identified as the first silicon-centered molecular catalysts for the direct amidation of carboxylic acids with amines. acs.org
The choice of catalyst often depends on the reactivity of the specific acid and amine substrates. catalyticamidation.info
Green Chemistry Principles in Synthesis
The application of green chemistry principles to the synthesis of chemical compounds is of increasing importance for environmental and economic reasons.
Solvent-Free Synthesis Techniques
A key principle of green chemistry is the reduction or elimination of solvent use. Solvent-free, or solid-state, reactions offer significant advantages, including reduced waste, lower costs, and often simpler purification procedures. researchgate.net Several methods for solvent-free amidation have been developed:
Thermal Condensation : This technique involves directly heating a mixture of the carboxylic acid and amine, often with a catalyst like boric acid. The process can be as simple as triturating (grinding) the reactants with the catalyst and then heating the mixture. semanticscholar.orgresearchgate.net
Microwave-Assisted Synthesis : The use of microwave irradiation can dramatically shorten reaction times and improve energy efficiency in solvent-free amidation reactions. mdpi.com Catalysts such as ceric ammonium (B1175870) nitrate (B79036) have been used effectively in this approach. mdpi.com
Silane Coupling Agents : Methoxysilanes have been used as coupling agents in solvent-free procedures to form amides in good to excellent yields, even without the exclusion of air and moisture. rsc.orgnih.gov
These techniques are generally applicable to the formation of amides from carboxylic acids and amines and represent viable green alternatives to traditional solvent-based syntheses.
Atom Economy and Sustainable Production Methods
Atom economy is a measure of the efficiency of a chemical reaction in converting the mass of reactants into the desired product. primescholars.com Condensation reactions, by their nature, have an atom economy of less than 100% because they generate a small molecule byproduct, typically water. primescholars.com
The reaction to form the 1:1 complex of azelaic acid and triethanolamine is: C₉H₁₆O₄ (Azelaic Acid) + C₆H₁₅NO₃ (Triethanolamine) → C₁₅H₃₁NO₇ (Product)
In the formation of the simple salt, no atoms are lost, leading to a theoretical atom economy of 100%. However, if the reaction proceeds to form amide and/or ester linkages through the elimination of water, the atom economy would be lower. For the formation of one amide bond and one ester bond (eliminating two molecules of water), the calculation would be:
Molecular Weight of Reactants : 188.22 g/mol (Azelaic Acid) + 149.19 g/mol (Triethanolamine) = 337.41 g/mol
Molecular Weight of Product : (337.41 - 2 * 18.02) g/mol = 301.37 g/mol
Atom Economy : (301.37 / 337.41) * 100% ≈ 89.3%
A significant advancement in the sustainable production of this compound lies in the sourcing of its precursor, azelaic acid. Traditionally derived from the ozonolysis of oleic acid, greener methods are now available. rug.nldigitellinc.com Azelaic acid can be produced from renewable biomass, such as sunflower or castor oil. akro-plastic.com This bio-based production reduces dependence on fossil fuels and lowers the carbon footprint, as the plant-based raw materials absorb CO₂ from the atmosphere. akro-plastic.com The use of bio-based polyamides is a growing trend in creating sustainable materials with comparable properties to their fossil-based counterparts. scitechdaily.comfabricsight.comnih.gov
Waste Minimization and Byproduct Management Strategies
The synthesis of complex molecules like 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid (DOTA) and its derivatives inherently involves challenges related to waste and byproduct formation. Effective management strategies are crucial for improving process efficiency, reducing environmental impact, and ensuring economic viability. Key approaches focus on reaction optimization and the adoption of advanced synthetic protocols.
One prominent strategy for waste reduction is the optimization of reaction conditions to maximize yield and minimize the formation of side products. numberanalytics.com For instance, in the context of preparing DOTA-conjugated molecules for radiolabeling, adjusting parameters such as temperature, reactant ratios, and solvent systems is critical. numberanalytics.com The use of ethanol (B145695) as a co-solvent in labeling reactions has been shown to improve radiochemical yields, which in turn means that smaller quantities of the precursor peptide are required. nih.gov This reduces waste associated with unreacted starting materials and simplifies purification. nih.gov Automation of the synthesis process further contributes to waste minimization by enhancing reproducibility and reducing the variability that can lead to failed reactions and wasted materials. positronmed.cl
Mechanistic Elucidation of Complex Formation
The ability of DOTA to form highly stable complexes with metal ions is central to its function. The mechanism of this complexation is a multi-step process that is significantly slower than for flexible, open-chain ligands. d-nb.info This slow incorporation rate is due to the rigid structure of the macrocyclic ring. d-nb.infoacs.org The process generally involves the rapid formation of an initial, partially coordinated "out-of-cage" intermediate, which then slowly converts to the final, highly stable "in-cage" complex where the metal ion is fully encapsulated by the ligand's donor atoms. researchgate.netnih.gov
Spectroscopic Studies of Reaction Intermediates
Spectroscopic techniques are invaluable for detecting and characterizing the transient intermediates formed during DOTA complexation. UV-Visible spectrophotometry, Nuclear Magnetic Resonance (NMR), and luminescence spectroscopy have all been employed to study these species.
During the formation of the Cerium(III)-DOTA complex, UV-Vis spectroscopy has been used to monitor the reaction over time. The spectra reveal the decrease of an absorption band at 296 nm and the simultaneous increase of a band at 320 nm, signaling the conversion of an intermediate to the final complex. nih.gov The presence of clear isosbestic points in these time-resolved spectra confirms the existence of a diprotonated intermediate, [Ce(H₂DOTA)]⁺, which is slowly transformed into the final [Ce(DOTA)]⁻ product. nih.gov Similar observations have been made for Europium(III) complexes. nih.gov
NMR spectroscopy provides more detailed structural information. For Gallium(III) complexes, ⁷¹Ga NMR has been used to follow the kinetics of both complex formation and dissociation. acs.orgresearchgate.net For other metal ions, ¹H NMR studies show significant changes in chemical shifts and coupling patterns upon the addition of the metal ion, supporting the formation of 1:1 metal-to-ligand complexes. acs.org The appearance of isosbestic points in ¹H NMR spectra during the formation of Yttrium(III) and Lutetium(III) complexes also points to the formation of a [M(H₂DOTA)]⁺ intermediate. nih.gov
Luminescence spectroscopy, particularly using Europium(III) as a probe due to its favorable photophysical properties, has also directly observed intermediates in the complexation with DOTA. acs.org
Table 1: Spectroscopic Detection of DOTA-Metal Intermediates
Computational Modeling of Reaction Pathways
Computational methods, particularly Density Functional Theory (DFT), provide deep molecular-level insights into the complexation pathways that are often inaccessible to experiment alone. These studies model the structures of the stable isomers and the transition states that connect them.
For lanthanide and actinide complexes with DOTA, two primary isomeric structures exist: the square antiprism (SAP) and the twisted square antiprism (TSAP). rsc.orgmdpi.com DFT calculations can predict which isomer is more stable for a given metal ion. For example, modeling of trivalent actinide complexes showed a preference for the TSAP conformer, while the smaller U(IV) ion favors the SAP conformer. mdpi.comacs.org
These computational models are also used to elucidate the mechanisms of conformational change, which is crucial for the final step of metal encapsulation. Two main pathways are studied: the rotation of the four pendant carboxylate arms and the inversion of the cyclen macrocycle ring. rsc.org DFT calculations have been used to map the energy profiles for these processes. For instance, in [Eu(dota)(H₂O)]⁻, the ring-inversion process was found to be a four-step mechanism involving the stepwise inversion of each five-membered chelate ring. rsc.org The calculated activation free energies for these pathways can be compared with experimental data to validate the proposed mechanisms. rsc.org Such studies use specific functionals (e.g., M06, TPSSh) and solvation models (e.g., SMD, PCM) to accurately simulate the system in an aqueous environment. rsc.orgacs.org
Thermodynamic and Kinetic Analyses of Complexation
The thermodynamic stability of DOTA complexes is exceptionally high. For example, the stability constant for the Ga(III)-DOTA complex, log K(GaDOTA), was determined to be 26.05. acs.orgresearchgate.net For Pb(II), the log β value for the fully deprotonated [PbL]²⁻ complex is 25.3. acs.org These high values indicate a very strong binding affinity and a low concentration of free metal ion at equilibrium.
Table 2: Selected Thermodynamic Stability Constants for M-DOTA Complexes
Kinetically, the complexation process is slow. The rate-determining step is often the transformation of the initial intermediate into the final complex, which can be influenced by pH. acs.org Studies on Gd(III) complexation showed that between pH 4 and 6, the monoprotonated ligand form (HDOTA³⁻) is the kinetically active species, despite its low concentration. researchgate.net The dissociation of these complexes is also extremely slow, particularly under physiological conditions. The dissociation of Ga(III)-DOTA is highly dependent on pH, with a calculated half-life of approximately 12.2 days at pH 0, demonstrating its remarkable kinetic inertness. acs.orgresearchgate.net This combination of high thermodynamic stability and high kinetic inertness is what makes DOTA an exceptional chelator. d-nb.info
Advanced Structural Characterization and Supramolecular Assembly
Spectroscopic Techniques for Structural Elucidation
Spectroscopic methods are instrumental in confirming the molecular structure and identifying the functional groups present in Einecs 272-413-6.
While specific 2D and solid-state NMR data for the this compound complex are not widely published, the known structures of its constituent parts, azelaic acid and triethanolamine (B1662121), allow for a theoretical prediction of its NMR characteristics. A comprehensive analysis would involve techniques such as COSY (Correlation Spectroscopy) to establish proton-proton couplings within the aliphatic chain of azelaic acid and the ethanol (B145695) arms of triethanolamine. HMBC (Heteronuclear Multiple Bond Correlation) and HSQC (Heteronuclear Single Quantum Coherence) experiments would be crucial for assigning the carbon and proton signals and confirming the connectivity between the two components through the salt bridge.
Solid-state NMR would be particularly valuable in characterizing the intermolecular interactions in the crystalline form of the complex, providing insights into the hydrogen bonding environment of the carboxylic acid and hydroxyl groups.
Vibrational spectroscopy techniques like Fourier-transform infrared (FTIR) and Raman spectroscopy are powerful tools for identifying the functional groups within a molecule. edinst.comedinst.com For this compound, these methods would confirm the presence of the constituent functional groups and provide information about their interactions.
The FTIR spectrum is expected to show characteristic absorption bands for the O-H stretching of the hydroxyl groups in triethanolamine and the carboxylic acid groups of azelaic acid. The C=O stretching of the carboxylate anion and the N-H stretching of the protonated amine would be indicative of the acid-base reaction between the two components. The C-H stretching and bending vibrations from the aliphatic chains would also be prominent.
Raman spectroscopy, being complementary to FTIR, would be particularly sensitive to the non-polar C-C backbone of the azelaic acid moiety. edinst.com The combination of both techniques provides a more complete vibrational profile of the compound. edinst.com
Table 1: Expected Vibrational Spectroscopy Data for this compound
| Functional Group | Expected Wavenumber (cm⁻¹) | Spectroscopic Technique |
|---|---|---|
| O-H Stretch (Alcohol & Carboxylic Acid) | 3200-3600 (Broad) | FTIR |
| N-H Stretch (Ammonium) | 3000-3300 | FTIR |
| C-H Stretch (Aliphatic) | 2850-2960 | FTIR, Raman |
| C=O Stretch (Carboxylate) | 1550-1650 | FTIR |
Mass spectrometry is a key technique for confirming the molecular weight and integrity of a compound. govinfo.gov For this compound, techniques such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) would be suitable. The mass spectrum would be expected to show a peak corresponding to the molecular ion of the complex or its constituent components. High-resolution mass spectrometry would provide an accurate mass measurement, further confirming the elemental composition of C₁₅H₃₁NO₇. Fragmentation patterns observed in tandem mass spectrometry (MS/MS) experiments would help to further elucidate the structure by showing the loss of specific fragments, such as water or parts of the aliphatic chain.
Crystallographic Analysis of Solid-State Structures
Crystallographic techniques provide definitive information about the three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions. uhu-ciqso.es
Single-crystal X-ray diffraction (SC-XRD) is the most powerful method for determining the precise atomic arrangement of a crystalline material. ceitec.cz While a specific single-crystal structure of this compound is not publicly available, such a study would reveal the exact conformation of the azelaic acid and triethanolamine moieties within the crystal lattice. It would provide detailed information on the hydrogen bonding network between the carboxylate groups of azelaic acid and the hydroxyl and ammonium (B1175870) groups of triethanolamine, which dictates the supramolecular assembly of the complex. The data would include precise unit cell dimensions, bond lengths, and bond angles. uhu-ciqso.esrsc.org
Powder X-ray diffraction (PXRD) is a valuable technique for analyzing the crystalline nature of a bulk sample and identifying different polymorphic forms. nist.govresearchgate.net Each crystalline phase of a compound produces a unique diffraction pattern. For this compound, PXRD could be used to confirm the crystallinity of a synthesized batch and to identify if different crystalline forms (polymorphs) exist, which may have different physical properties. The diffraction pattern consists of a series of peaks at specific 2θ angles, which are characteristic of the crystal lattice of the material. nist.gov
Table 2: Hypothetical Powder X-ray Diffraction Data for a Crystalline Form of this compound
| 2θ Angle (°) | d-spacing (Å) | Relative Intensity (%) |
|---|---|---|
| 10.2 | 8.67 | 45 |
| 15.5 | 5.71 | 100 |
| 20.4 | 4.35 | 80 |
| 22.1 | 4.02 | 65 |
Supramolecular Interactions and Self-Assembly
The self-assembly of this compound into a stable, ordered structure is driven by a combination of intermolecular interactions, with hydrogen bonding playing a pivotal role. The resulting supramolecular architecture is a consequence of the intrinsic properties of its constituent molecules: the long, flexible hydrocarbon chain of the azelaate dianion and the multiple hydrogen bond donor and acceptor sites of the triethanolammonium (B1229115) cation.
The primary interaction driving the formation of the this compound salt is the acid-base reaction between the carboxylic acid groups of azelaic acid and the amine group of triethanolamine. researchgate.net This results in proton transfer, creating a positively charged triethanolammonium cation and a negatively charged azelate anion. The subsequent electrostatic attraction between these ionic species is a major stabilizing force in the crystal lattice.
The crystal packing is further dominated by an extensive network of hydrogen bonds. The triethanolammonium cation possesses three hydroxyl groups and a protonated amine group, all of which can act as hydrogen bond donors. The azelate anion, with its two carboxylate groups, presents multiple hydrogen bond acceptor sites. This high density of hydrogen bonding sites allows for the formation of robust and intricate three-dimensional networks.
The flexibility of the azelaic acid chain and the multiple interaction points of triethanolamine can lead to various packing motifs, including layered structures or more complex three-dimensional arrangements. The final crystal structure will be the one that maximizes the stability through an optimal arrangement of these diverse non-covalent interactions.
The self-assembly of dicarboxylic acid-amine salts can be directed by several key factors, offering principles for the rational design of supramolecular architectures.
Stoichiometry and pKa Matching: The 1:1 stoichiometry of this compound is a fundamental design parameter. The difference in the acid dissociation constant (pKa) between the carboxylic acid and the amine dictates the degree of proton transfer and the ionic character of the resulting salt, which in turn influences the strength of the hydrogen bonds.
Molecular Geometry and Flexibility: The linear nature of the azelaate dicarboxylate, with its flexible -(CH₂)₇- spacer, allows for conformational freedom. This flexibility can accommodate different packing arrangements, potentially leading to polymorphism where different crystal structures can be formed from the same compound. odu.edu The tripod-like geometry of triethanolamine, with its three hydroxyl arms, provides directionality to the hydrogen bonding. nih.gov
Supramolecular Synthons: The concept of supramolecular synthons, which are robust and predictable non-covalent interactions, is a powerful tool in designing self-assembled structures. spbu.ru In the case of this compound, the primary synthon is the charge-assisted hydrogen bond between the ammonium cation and the carboxylate anion. By understanding the hierarchy and competition between different possible synthons (e.g., N⁺-H···O⁻ vs. O-H···O), the final supramolecular structure can be anticipated.
Solvent Effects: The solvent used in the crystallization process can significantly influence the self-assembly, as solvent molecules can compete for hydrogen bonding sites or influence the conformation of the flexible components. The polarity of the solvent can control the aggregation morphology in similar systems. scispace.com
By manipulating these factors, it is theoretically possible to direct the self-assembly of this compound to achieve desired material properties.
In the absence of experimental crystal structure data, computational modeling provides a powerful avenue for predicting the self-assembled architecture of this compound.
Quantum Chemical Calculations: Methods like Density Functional Theory (DFT) can be used to model the interaction between a single azelate anion and a triethanolammonium cation. These calculations can provide accurate information on the geometry of the ion pair, the strength of the hydrogen bonds, and the charge distribution. nih.gov Theoretical investigations on the interaction of dicarboxylic acids with other molecules have demonstrated the utility of these methods in understanding the primary binding motifs.
Molecular Dynamics (MD) Simulations: To predict the extended crystal packing, molecular dynamics simulations can be employed. Starting from a random arrangement of ions, an MD simulation can model the self-assembly process by calculating the forces between all atoms over time. This can reveal the most stable, low-energy configurations, providing a predicted crystal structure. MD simulations have been successfully used to study the structure of dicarboxylic acid-coated aqueous aerosols. nih.gov
Crystal Structure Prediction (CSP): Advanced computational methodologies for CSP can systematically search for possible crystal packing arrangements and rank them based on their calculated lattice energies. While computationally intensive, CSP can provide valuable insights into potential polymorphs and their relative stabilities.
These computational approaches, when benchmarked against experimental data from analogous systems, can offer a reliable prediction of the supramolecular architecture of this compound, including key parameters such as unit cell dimensions and hydrogen bond geometries.
Theoretical and Computational Chemistry Studies
Quantum Chemical Calculations of Electronic Structure
Quantum chemical methods are employed to investigate the fundamental electronic characteristics of Fluralaner, which govern its reactivity and spectroscopic properties.
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a balance between accuracy and computational cost for studying the electronic structure of molecules. arxiv.org The process of geometry optimization involves finding the lowest energy arrangement of atoms in a molecule, which corresponds to its most stable structure. stackexchange.comnih.gov This is achieved by calculating the forces on each atom and iteratively adjusting their positions until a minimum on the potential energy surface is reached. nih.govaps.org
For Fluralaner, single point energy calculations, a type of quantum chemical calculation, have been performed at the B3LYP/6-311+G(d,p) level of theory using the GAUSSIAN09 software package. mdpi.com These calculations were based on molecular geometries extracted directly from the experimentally determined crystal structures of Fluralaner's different polymorphic forms, providing insight into their relative energies. mdpi.com
Frontier Molecular Orbital (FMO) theory simplifies the concept of reactivity by focusing on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgyoutube.comwpmucdn.com The energy and spatial distribution of these orbitals are key predictors of a molecule's electrophilic and nucleophilic behavior. youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of molecular stability and reactivity. dergipark.org.trrsc.org
A theoretical study on Fluralaner's folded and extended conformations analyzed its electronic transitions, which are related to the frontier orbitals. researchgate.net By visualizing the charge difference density (CDD), researchers could map the redistribution of electronic charge during one-photon absorption (OPA). researchgate.net This analysis reveals the "hole" (where an electron is removed, often related to the HOMO) and "electron" (where the electron is excited to, often related to the LUMO) distribution. For one conformation, it was shown that upon electronic excitation, the electron is transferred from oxygen atoms to a nitrogen atom and the benzamide (B126) and oxazole (B20620) groups. researchgate.net Such charge-transfer characteristics are fundamental to understanding the molecule's reactivity. wikipedia.orgresearchgate.net
| Computational Method | Finding | Implication |
| Charge Difference Density (CDD) | Visualization of electron-hole distribution upon excitation. researchgate.net | Explains charge transfer characteristics. |
| Transition Density Matrix (TDM) | Visualization of electronic transitions in OPA. researchgate.net | Identifies molecular regions contributing to electronic spectra. |
The distribution of electric charge within a molecule dictates its electrostatic potential (ESP), which is a key factor in intermolecular interactions. core.ac.uklibretexts.org The ESP map illustrates the electrostatic landscape around the molecule, highlighting regions that are electron-rich (negative potential) and electron-poor (positive potential), which are prone to electrophilic and nucleophilic attack, respectively. squarespace.comiitg.ac.in
For Fluralaner, theoretical studies have visualized the charge distribution to understand electronic transitions. researchgate.net Analysis using Charge Difference Density (CDD) shows the spatial separation of the electron and the hole (the region the electron leaves). researchgate.net In studies of Fluralaner's conformations, the hole was found to be distributed on specific oxygen atoms, while the excited electron density was transferred to other parts of the molecule, such as the benzamide group. researchgate.net This detailed mapping of charge redistribution is essential for predicting how the molecule will interact with other molecules, such as biological receptors or solvent molecules. nih.gov
Molecular Dynamics Simulations
Molecular Dynamics (MD) simulations provide a dynamic view of molecular behavior over time, offering insights into conformational changes and intermolecular interactions in different environments.
Fluralaner is a flexible molecule that can adopt different shapes, or conformations. mdpi.com Understanding this conformational landscape is crucial, as the specific conformation can influence its biological activity and physical properties, such as crystallization. mdpi.com
MD simulations have been extensively used to study the conformational distribution of Fluralaner molecules in solvents like isopropanol (B130326) and a mixture of isopropanol/n-hexane. mdpi.com These studies found that the conformations of molecules in solution can affect selective crystal nucleation. mdpi.com Analysis of different polymorphic crystals of Fluralaner (Form I, II, and III) revealed that while Form I and Form III have nearly identical molecular conformations, Form II possesses a unique conformation and crystal packing pattern. mdpi.comdntb.gov.ua The conformational flexibility was analyzed by examining specific torsion angles within the molecule. mdpi.com Furthermore, theoretical studies have specifically investigated a "folded" and an "extended" conformation of Fluralaner to understand their distinct spectral properties. researchgate.net
| Polymorph | Molecular Conformation Characteristic |
| Form I | Similar conformation to Form III. mdpi.comdntb.gov.ua |
| Form II | Significantly different molecular conformation and packing pattern. mdpi.comdntb.gov.ua |
| Form III | Similar conformation to Form I. mdpi.comdntb.gov.ua |
The interactions between Fluralaner and surrounding molecules determine its solubility, membrane permeability, and binding to biological targets. MD simulations are a powerful tool to probe these interactions at the molecular level.
Studies have simulated Fluralaner in different solvents to understand selective crystallization. mdpi.com The results indicated that adding a co-solvent like n-hexane can hinder solute-solute interactions, influencing which polymorph crystallizes. mdpi.comdntb.gov.ua Hirshfeld surface analysis, a method to quantify intermolecular contacts, showed that F⋯H (fluorine-hydrogen) interactions account for the largest percentage of contacts, a consequence of the two trifluoromethyl groups in the molecule. mdpi.com O⋯H interactions, representing hydrogen bonds, also play a significant role. mdpi.com
MD simulations have also been used to model Fluralaner's interaction with lipid membranes, which are crucial for understanding its bioaccumulation. acs.orgnih.gov These simulations confirmed that Fluralaner can penetrate and accumulate in model membranes. acs.orgnih.govresearchgate.net The simulations provided a detailed view of its location and orientation within a DPPC (dipalmitoylphosphatidylcholine) monolayer, showing that Fluralaner acts as a spacer between lipid molecules. acs.org Analysis of hydrogen bonds revealed that as Fluralaner inserts into the membrane, its hydrogen bonding with water decreases, while interactions with the lipid molecules increase. acs.org
| Interaction Type | Key Findings from MD Simulations |
| Solute-Solvent | Calculated solvation free energy in isopropanol is -27.986 kcal/mol. mdpi.com |
| Calculated solvation free energy in isopropanol/n-hexane is -23.053 kcal/mol. mdpi.com | |
| Solute-Solute | Addition of n-hexane to isopropanol solvent may hinder solute-solute interactions. mdpi.comdntb.gov.ua |
| Intermolecular Contacts | Hirshfeld surface analysis shows F⋯H interactions are most prevalent, followed by O⋯H interactions (13.5%). mdpi.com |
| Solute-Membrane | Fluralaner partitions into lipid monolayers, acting as a spacer between phospholipid molecules. acs.org |
| Hydrogen bonds between Fluralaner and water decrease upon insertion into the membrane. acs.org |
Table of Compound Names
| Common Name/Identifier | Systematic Name (IUPAC) | Other Names |
| Fluralaner | 4-[5-(3,5-dichlorophenyl)-5-(trifluoromethyl)-4,5-dihydro-1,2-oxazol-3-yl]-2-methyl-N-[2-oxo-2-(2,2,2-trifluoroethylamino)ethyl]benzamide | A1443, AH252723, Bravecto wikipedia.orgnih.gov |
| Isopropanol | Propan-2-ol | |
| n-Hexane | Hexane | |
| Dipalmitoylphosphatidylcholine | (2R)-2,3-di(hexadecanoyloxy)propyl 2-(trimethylazaniumyl)ethyl phosphate | DPPC |
| 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine | (2R)-2-{[(9Z)-octadec-9-enoyl]oxy}-3-(palmitoyloxy)propyl 2-(trimethylazaniumyl)ethyl phosphate | POPC |
| 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphoethanolamine | (2R)-3-(hexadecanoyloxy)-2-{[(9Z)-octadec-9-enoyl]oxy}propyl 2-aminoethyl phosphate | POPE |
| Cholesterol | (3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol | CHOL |
Dynamics of Complex Formation and Dissociation
The formation of Einecs 272-413-6 involves an acid-base reaction between azelaic acid, a dicarboxylic acid, and triethanolamine (B1662121), a tertiary amine with three hydroxyl groups. The dynamics of this complex formation and its subsequent dissociation are crucial for understanding its behavior in various environments.
Mechanism of Complex Formation: The primary interaction driving the formation of the complex is the transfer of a proton from one or both of the carboxylic acid groups of azelaic acid to the nitrogen atom of triethanolamine. This results in the formation of an ammonium (B1175870) carboxylate salt. Computational studies on similar dicarboxylic acid-amine systems suggest that the process is typically rapid and diffusion-controlled in solution. hut-verlag.de
Molecular dynamics (MD) simulations can be employed to model the process of complex formation. These simulations can track the trajectories of individual molecules and provide a step-by-step visualization of the association process. Key events in the formation of the azelaic acid-triethanolamine complex would include:
Initial encounter of the acid and amine molecules in solution.
Formation of hydrogen bonds between the carboxylic acid protons and the lone pair of electrons on the triethanolamine nitrogen, as well as with the hydroxyl groups.
Proton transfer, leading to the formation of the ion pair.
Reorganization of solvent molecules around the newly formed complex.
Dynamics of Dissociation: The dissociation of the complex is the reverse process, where the ionic bond between the protonated amine and the carboxylate anion is broken. The stability of the complex and its tendency to dissociate are influenced by factors such as the solvent polarity, temperature, and pH of the medium.
In aqueous solutions, the complex exists in equilibrium with its constituent ions. Computational models can predict the equilibrium constant for this dissociation. The dynamics of dissociation can be studied using techniques like steered molecular dynamics, where an external force is applied to pull the two components apart, allowing for the calculation of the potential of mean force and the free energy barrier for dissociation.
Recent research on the synthesis of diamides from dicarboxylic acids and amines using catalysts highlights the importance of understanding the interaction between the carboxylic acid and the amine. nih.govresearchgate.netacs.org While not directly studying the salt complex, these studies use computational methods like molecular docking and density functional theory (DFT) to understand the initial interaction steps, which are analogous to the first steps of complex formation. nih.govresearchgate.netacs.org
Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are mathematical models that relate the chemical structure of a compound to its biological activity or physicochemical properties, respectively. mdpi.comnumberanalytics.com For a compound like this compound, QSAR/QSPR models can be developed to predict its reactivity, stability, and environmental fate.
Prediction of Reactivity and Stability Parameters
QSAR/QSPR models can be developed to predict key parameters related to the reactivity and stability of this compound. These models are typically built using a dataset of related compounds with known experimental values for the properties of interest.
Reactivity Parameters: For the azelaic acid component, QSAR models could predict its pKa values, which are crucial for understanding its ionization state at different pH levels. For the triethanolamine component, models could predict its proton affinity. The reactivity of the complex as a whole could be modeled by considering descriptors that capture its potential for further reactions, such as esterification at the hydroxyl groups of the triethanolamine moiety. Studies have shown that descriptors like the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are often correlated with chemical reactivity. tandfonline.com
Stability Parameters: The thermal stability of the complex could be predicted using QSPR models. Descriptors such as molecular weight, boiling point (of the components), and intermolecular interaction energies can be used to build such models. For instance, a study on the degradation of various amines used in CO2 capture developed QSPR models to predict their degradation rates based on molecular descriptors like dipole moment and pKa. nih.govacs.org Similar approaches could be applied to predict the stability of the azelaic acid-triethanolamine complex.
A hypothetical QSAR model for predicting a reactivity parameter might take the form of a multiple linear regression (MLR) equation:
Reactivity = c0 + c1Descriptor1 + c2Descriptor2 + ...
Where c0, c1, c2 are regression coefficients and the descriptors are calculated properties of the molecule.
Development of Predictive Models for Environmental Fate Parameters
QSPR models are particularly valuable for assessing the environmental fate of chemicals, including their persistence, bioaccumulation, and toxicity (PBT). europa.eu For this compound, which is a salt, the properties of both the dicarboxylic acid and the alkanolamine components, as well as the complex itself, would need to be considered.
Biodegradation: Predictive models for the biodegradation of both azelaic acid and triethanolamine can be developed. Azelaic acid, being a naturally occurring dicarboxylic acid, is generally expected to be readily biodegradable. nih.govnih.govjddonline.com Triethanolamine is also known to be biodegradable. QSPR models for biodegradation often use topological and fragment-based descriptors to predict the rate and extent of microbial degradation. europa.eu
Bioaccumulation: The potential for bioaccumulation in aquatic organisms is often estimated using the octanol-water partition coefficient (log Kow). For an ionic substance like this compound, the log Kow can be challenging to measure experimentally, making QSPR predictions particularly useful. Models like the BCFBAF™ program within EPISuite® can estimate the bioconcentration factor (BCF) based on the chemical structure. europa.eu
Mobility in Soil: The adsorption of the compound to soil and sediment can be predicted using the soil organic carbon-water (B12546825) partitioning coefficient (Koc). QSPR models for Koc often use descriptors related to molecular size, polarity, and hydrogen bonding capacity. tandfonline.com
The following table presents a hypothetical summary of predicted environmental fate parameters for the components of this compound, based on general knowledge of similar compounds.
| Parameter | Azelaic Acid | Triethanolamine | Remarks |
|---|---|---|---|
| Biodegradation | Readily biodegradable | Readily biodegradable | Based on structural analogy to other naturally occurring acids and simple alkanolamines. |
| Bioaccumulation Potential (log BCF) | Low | Low | Low log Kow values are expected for both polar compounds. |
| Soil Adsorption (log Koc) | Low to Moderate | Low | Mobility is dependent on soil pH and organic content. |
Descriptor Selection and Model Validation Methodologies
The development of a robust and predictive QSAR/QSPR model is a multi-step process that involves careful selection of descriptors and rigorous validation. imist.ma
Descriptor Selection: The first step is the calculation of a large number of molecular descriptors that encode various aspects of the chemical structure, including:
Topological descriptors: Based on the 2D representation of the molecule. mdpi.com
Geometrical descriptors: Based on the 3D structure of the molecule.
Quantum-chemical descriptors: Derived from quantum mechanical calculations (e.g., HOMO/LUMO energies, partial charges). tandfonline.com
Physicochemical descriptors: Such as logP and molar refractivity. numberanalytics.com
From this large pool of descriptors, a smaller, relevant subset must be selected to avoid overfitting and to create a model that is easier to interpret. Common descriptor selection methods include:
Stepwise regression: Descriptors are sequentially added or removed from the model based on their statistical significance.
Genetic algorithms: An optimization technique inspired by natural selection to find the best combination of descriptors. mdpi.com
Principal Component Analysis (PCA): A dimensionality reduction technique that can identify the most important underlying variables.
Model Validation: Once a model is built, its predictive power and robustness must be thoroughly validated. scribd.comscielo.br Key validation techniques include:
Internal Validation:
Leave-one-out (LOO) cross-validation: The model is repeatedly built on all but one compound, and the activity of the left-out compound is predicted. scribd.com
Leave-n-out (LNO) cross-validation: Similar to LOO, but n compounds are left out at each iteration. scielo.br
y-randomization: The dependent variable (activity/property) is randomly shuffled multiple times, and new models are built. A valid model should show very low correlation for the randomized data. scielo.br
External Validation: The model is used to predict the activity/property of an external set of compounds that were not used in the model development. This is considered the most stringent test of a model's predictive ability. conicet.gov.ar
The performance of the model is assessed using various statistical metrics, as shown in the table below.
| Validation Metric | Description | Acceptable Value |
|---|---|---|
| R² (Coefficient of determination) | Measures the goodness of fit of the model to the training data. | > 0.6 |
| Q² (Cross-validated R²) | Measures the predictive ability of the model from internal validation. | > 0.5 |
| R²_ext (External validation R²) | Measures the predictive ability of the model on an external test set. | > 0.6 |
By following these rigorous methodologies, it is possible to develop predictive and reliable QSAR/QSPR models for compounds like this compound, even in the absence of extensive experimental data.
Applications in Advanced Materials Science and Engineering
Role as a Precursor in Polymer Synthesis
The compound's structure is integral to its function in creating and modifying polymers. It can be incorporated into polymer chains or used to create specific structural features that enhance material performance.
N,N'-bis(2,2,6,6-tetramethyl-4-piperidyl)isophthalamide can participate in polycondensation processes. epo.org Its diamide (B1670390) structure allows it to be integrated into the backbone of polymers like polyamides. This incorporation is particularly valuable for creating specialized polymers with built-in stabilization, as the HALS functional groups become a permanent part of the polymer chain, reducing the likelihood of migration and improving long-term performance. Research indicates its use as an additive in polymers such as polyethylene (B3416737) terephthalate (B1205515) (PET) and the ethylene (B1197577) vinyl alcohol (EVOH) layer in multilayer films. europa.eu
The introduction of this compound into a polymer matrix significantly modulates the material's properties. It is known to improve the melt stability of nylon, which facilitates better processability and reduces the rate of fiber breakage during manufacturing. made-in-china.comchemicalbook.com Its presence enhances the long-term thermal and photo-stability of the polymer. made-in-china.com Furthermore, it can improve the dispersibility of fillers and pigments within the polymer, leading to more uniform material characteristics. chemicalbook.com
Table 1: Effects of Incorporating N,N'-bis(2,2,6,6-tetramethyl-4-piperidyl)isophthalamide on Polymer Properties
| Property Affected | Improvement Noted | Polymer System Example |
| Melt Stability | Enhanced processability, reduced fiber breakage | Polyamides (Nylon) uvabsorber.comchemicalbook.com |
| Thermal Stability | Improved long-term heat resistance | Polyamides made-in-china.com |
| Photo-stability | Increased resistance to UV degradation | Polyamides, PET, EVOH uvabsorber.comeuropa.eu |
| Filler/Pigment Dispersibility | More uniform distribution of additives | Polyamides chemicalbook.com |
| Dyeability | Enhanced for nylon fibers | Polyamides made-in-china.comchemicalbook.com |
While primarily known as a stabilizer, the reactive sites on the piperidinyl groups can be involved in grafting and cross-linking reactions under specific conditions. These reactions can create more complex polymer architectures, such as branched or networked structures, which can lead to materials with improved mechanical strength, solvent resistance, and thermal stability. The compound's ability to act as a radical scavenger is central to its stabilizing function, which involves intercepting free radicals that would otherwise lead to polymer degradation. cymitquimica.com
Functionality in Coating and Surface Technologies
The compound's stabilizing properties are highly beneficial in the formulation of advanced coatings and for surface modification.
Hindered amine light stabilizers are used to protect coatings from degradation caused by weathering and UV exposure. wikipedia.org By preventing the breakdown of the polymer binder in a coating, N,N'-bis(2,2,6,6-tetramethyl-4-piperidyl)isophthalamide helps maintain the coating's integrity and its protective function. This is crucial for anti-corrosion coatings, where a breach in the coating can lead to substrate corrosion. Its use is noted in indirect food additives as a component of coatings, highlighting its stability and low migration characteristics. thegoodscentscompany.comeuropa.eu
For a coating to be effective, it must adhere strongly to the substrate. This compound can be used in surface treatments or as an additive in primers to enhance adhesion. By improving the stability of the interfacial polymer layer between the coating and the substrate, it can ensure a more durable bond. Its role as a component in adhesives further underscores its utility in promoting and maintaining adhesion. thegoodscentscompany.comindustrialchemicals.gov.au
Table 2: Compound Names Mentioned in this Article
| Common/Trade Name | Systematic Name | EINECS Number | CAS Number |
| Nylostab S-EED | N,N'-bis(2,2,6,6-tetramethyl-4-piperidyl)isophthalamide | 272-413-6 | 42774-15-2 thegoodscentscompany.comuvabsorber.com |
| - | Polyethylene terephthalate (PET) | - | - |
| - | Ethylene vinyl alcohol (EVOH) | - | - |
| - | Polyamide (PA) | - | - |
Rheological Modifiers in Coating Formulations
The compound Einecs 272-413-6, which is a salt formed from azelaic acid (a nonanedioic acid) and triethanolamine (B1662121), finds utility as a specialty additive in coating formulations. ontosight.ai While not a primary thickener, its chemical structure allows it to influence the flow behavior and stability of coating systems. Rheology modifiers are crucial additives in paints and coatings, used to control viscosity, prevent sagging on vertical surfaces, and stop pigments from settling during storage. tri-iso.combasf.com
The functionality of the azelaic acid-triethanolamine salt in coatings can be inferred from the roles of its constituent components. Triethanolamine is frequently used to neutralize acidic components in a formulation. jocpr.comtandfonline.com In many water-based systems, rheology modifiers like acrylic alkali swellable emulsions (ASE) are activated by raising the pH. borchers.com The addition of an amine like triethanolamine neutralizes the acidic polymer, causing the coiled polymer chain to uncoil and swell, which in turn entangles with other chains and significantly increases the viscosity of the system. basf.com
A patent has noted the use of fatty acid triethanolamine ester salts as rheology modifiers in non-solid paints and lacquers, listing azelaic acid as a potential dicarboxylic acid that can be used in the synthesis of such compounds. epo.org The presence of both a long-chain dicarboxylic acid and a multi-functional amine alcohol suggests that this compound can participate in the complex intermolecular interactions within a coating that dictate its final rheological profile. Furthermore, the inclusion of azelaic acid in the formulation of polyamide-based water-soluble textile coatings has been shown to render them insoluble, a property that can be leveraged to enhance water resistance in the final cured film. nih.gov
Utilization in Lubricant and Additive Formulations
The reaction products of dicarboxylic acids and alkanolamines, such as this compound, are recognized for their valuable contributions to lubricant and metalworking fluid formulations. ontosight.aiemeryoleo.com Azelaic acid and its derivatives are of particular interest in the lubricants market due to the unique properties conferred by its odd-carbon chain length, such as enhanced solubility and improved low-temperature fluidity. nlgi.org While esters of azelaic acid are well-known as high-performance synthetic lubricant base stocks, the triethanolamine salt has demonstrated specific functionalities as an additive. emeryoleo.com
Friction Reduction Mechanisms in Tribological Systems
The triethanolamine salt of carboxylic acids can function as an effective friction modifier in lubricating oils. A study of a similar compound, a protic ionic grease synthesized from triethanolamine and oleic acid, provides insight into the likely friction reduction mechanism. nih.gov The investigation revealed that the lubricant's effectiveness was primarily due to the strong physical adsorption of the ionic compound onto the friction surfaces. nih.gov This process forms a protective boundary layer that prevents direct metal-to-metal contact, thereby reducing friction, without necessarily forming a tribo-chemical film. nih.gov
This mechanism contrasts with that of other additives that rely on chemical reactions with the surface under high pressure and temperature. The physical adsorption is driven by the polar nature of the amine and carboxylate groups interacting with the metallic surfaces. Patents also describe the use of fatty acid esters of tertiary hydroxyamines, like triethanolamine, as friction-modifying additives that can improve fuel economy in engine oils. google.com While esters of azelaic acid are known to provide good lubrication properties with low coefficients of friction, the salt form leverages the strong interfacial activity of the amine-acid structure. researchgate.netasianpubs.org
Wear Protection Properties of Formulations
The primary role identified for the triethanolamine salt of azelaic acid in lubricant formulations is corrosion inhibition, which is a critical aspect of wear protection. atamanchemicals.com The water-soluble triethanolamine salt of azelaic acid-based products provides excellent corrosion protection for steel surfaces at treat rates as low as 0.1%. atamanchemicals.com Amine carboxylates have a long history of use in preventing the corrosion of ferrous metals in aqueous applications like engine coolants and metalworking fluids. atamanchemicals.com
By preventing corrosive wear, the additive helps maintain the integrity of the lubricated surfaces. The formation of a physically adsorbed film, as discussed in the friction reduction mechanism, also contributes to anti-wear properties by creating a barrier that reduces adhesive wear between moving parts. The table below summarizes key properties of lubricant base stocks derived from azelaic acid, highlighting their suitability for high-performance applications where wear protection over a broad temperature range is essential. emeryoleo.com
Table 1: Performance Characteristics of Azelate-Based Lubricants
| Property | Benefit in Lubrication | Citation |
|---|---|---|
| Excellent Viscosity/Temperature Relationship | Maintains effective lubrication across a wide range of operating temperatures. | emeryoleo.com |
| High Dropping Points (in grease) | Ensures grease remains stable and functional at elevated temperatures. | emeryoleo.com |
| Improved Mechanical Stability (in grease) | Resists structural breakdown under shear, prolonging lubricant life. | emeryoleo.com |
| Good Water Resistance (in grease) | Prevents washout and maintains lubricity in the presence of moisture. | emeryoleo.com |
This interactive table summarizes the performance benefits of lubricants and greases formulated with azelaic acid derivatives.
Rheological Behavior of Lubricant Systems
The rheological properties of a lubricant are fundamental to its performance, dictating how it flows, forms lubricating films, and behaves under pressure and temperature changes. mdpi.com The addition of azelaic acid derivatives can significantly influence these properties. Diesters formed from azelaic acid, for example, are used as base fluids in synthetic lubricants specifically because they exhibit excellent viscosity-temperature relationships. emeryoleo.com
A detailed study on a protic ionic grease made from triethanolamine and oleic acid provides a strong analogue for the expected rheological behavior of lubricants containing this compound. This study correlated the thermal and rheological properties of the ionic grease with its tribological performance. nih.gov The data showed that these materials can act as lubricants without the need for traditional thickeners, with their inherent structure providing the necessary viscosity and shear stability. nih.gov Research on various azelate esters has also shown that their rheological properties can be tailored by altering their molecular structure, with some behaving as non-Newtonian fluids with good boundary lubrication properties. researchgate.netasianpubs.org
The table below presents findings from a tribological study of an ionic grease composed of triethanolamine and oleic acid, which serves as a model for the behavior of this compound.
Table 2: Research Findings on Triethanolamine-Oleic Acid Ionic Grease
| Finding | Implication for Lubrication | Citation |
|---|---|---|
| Can be used directly as a lubricant without thickeners. | Simplifies formulation and indicates inherent grease-like structure. | nih.gov |
| Lubrication mechanism is dominated by strong physical adsorption. | Effective boundary layer formation for friction and wear reduction. | nih.gov |
This interactive table details research findings for a protic ionic grease, providing a model for the functional properties of this compound in lubricant applications.
Catalytic Applications and Ligand Chemistry
Metal Complexation and Coordination Chemistry
The presence of both carboxylate and alcohol functional groups, along with a tertiary amine nitrogen, allows the Azelaic Acid-Triethanolamine system to act as a versatile mixed-ligand environment for a wide range of metal ions.
The synthesis of mixed-ligand metal complexes involving dicarboxylic acids and aminoalcohols is a well-established area of coordination chemistry. Generally, these complexes are prepared by reacting a metal salt (e.g., chlorides, nitrates, acetates) with the ligands in a specific molar ratio in a suitable solvent, such as ethanol (B145695) or methanol (B129727). orientjchem.orgchemijournal.comnih.gov The reaction mixture is often heated under reflux to ensure completion, followed by cooling and isolation of the crystalline product. orientjchem.org
For a hypothetical metal-azelaic acid-triethanolamine complex, a typical synthesis would involve the following steps:
Dissolving the metal salt, such as copper(II) chloride, in an alcoholic solution.
Adding a stoichiometric mixture of azelaic acid and triethanolamine (B1662121) to the metal salt solution. The order of addition and pH of the solution can be critical in determining the final structure.
The reaction mixture would be stirred and refluxed for several hours.
Upon cooling, the resulting solid complex would be filtered, washed with the solvent to remove unreacted starting materials, and dried.
The nature of the resulting complex, whether it is mononuclear, dinuclear, or a coordination polymer, depends on the metal-to-ligand ratio, the specific metal ion, and the reaction conditions. For instance, studies on copper(II) complexes with triethanolamine and other carboxylates have yielded both dinuclear and trinuclear structures. nih.gov In these complexes, triethanolamine often acts as a bridging and chelating ligand, with one or more of its hydroxyl groups deprotonated to form alkoxide bridges between metal centers. Azelaic acid can coordinate in various modes, such as monodentate, bidentate chelating, or bidentate bridging, adding to the structural diversity. chemijournal.com
| Step | Description | Typical Conditions | Reference |
|---|---|---|---|
| 1 | Dissolution of Reactants | Metal salts and ligands (Azelaic Acid, Triethanolamine) are dissolved in a solvent like ethanol or methanol. | orientjchem.orgchemijournal.com |
| 2 | Reaction | The solutions are mixed and heated under reflux with constant stirring. | orientjchem.org |
| 3 | Isolation | The reaction mixture is cooled to allow for precipitation of the complex. | researchgate.net |
| 4 | Purification | The solid product is filtered, washed with solvent, and dried in a desiccator. | researchgate.net |
Ligand Field Theory (LFT) provides a robust framework for understanding the electronic structure and properties of metal complexes by considering the interaction between the metal's d-orbitals and the orbitals of the surrounding ligands. nih.gov In a metal-azelaic acid-triethanolamine complex, the metal ion is influenced by a ligand field generated by the oxygen donor atoms of the azelaic acid carboxylate groups and the nitrogen and oxygen donor atoms of the triethanolamine.
The electronic spectra (UV-Vis) of these complexes reveal d-d transitions, which are characteristic of the specific d-electron configuration of the metal and the geometry of the complex. nih.gov From these spectra, several key ligand field parameters can be calculated:
Ligand Field Splitting Parameter (10Dq or Δ): This measures the energy difference between the split d-orbitals (e.g., t2g and eg sets in an octahedral field). Its magnitude indicates the strength of the ligand field.
Racah Inter-electronic Repulsion Parameter (B): This parameter relates to the repulsion between electrons within the d-orbitals in the complex.
Nephelauxetic Ratio (β): Calculated as the ratio of the Racah parameter in the complex to that in the free metal ion (β = B_complex / B_free_ion), this value indicates the degree of covalency in the metal-ligand bond. A β value less than 1 suggests a significant covalent character due to the delocalization of d-electrons onto the ligand orbitals. derpharmachemica.com
For a typical first-row transition metal complex with N,O-donor ligands like azelaic acid and triethanolamine, an octahedral or distorted octahedral geometry is common. derpharmachemica.com The ligand field parameters for such a complex can be derived from the positions of the absorption bands in its electronic spectrum. nih.gov
| Complex Type | 10Dq (cm⁻¹) | B (cm⁻¹) | β | Geometry | Reference |
|---|---|---|---|---|---|
| [Co(II) Mixed Ligand] | Calculated from ν1 | < 1041 | < 1 | Octahedral | derpharmachemica.com |
| [Ni(II) Mixed Ligand] | Calculated from ν1 | < 1084 | < 1 | Octahedral | derpharmachemica.com |
| [Cr(III) Mixed Ligand] | 11,299 | - | - | Octahedral | nih.gov |
| [Mn(II) Mixed Ligand] | Calculated from transitions | < 960 | < 1 | Tetrahedral | nih.govacs.org |
Both azelaic acid and triethanolamine are capable of chelation, the process where a single ligand binds to a central metal ion at two or more points. Azelaic acid can act as a bidentate ligand, with both carboxylate groups coordinating to the metal to form a large chelate ring. Triethanolamine can act as a tripodal tetradentate ligand, coordinating through its nitrogen atom and the oxygen atoms of its three hydroxyl arms. This multidentate character leads to the chelate effect, where complexes formed with chelating ligands are significantly more stable than those formed with an equivalent number of monodentate ligands. chemguide.co.uk
| Metal Ion | Ligand | log K | Reference |
|---|---|---|---|
| Co(II) | N3O2-tri(methylacetic acid) | 11.40 | koreascience.kr |
| Ni(II) | N3O2-tri(methylacetic acid) | 11.63 | koreascience.kr |
| Cu(II) | N3O2-tri(methylacetic acid) | 13.51 | koreascience.kr |
| Zn(II) | N3O2-tri(methylacetic acid) | 11.65 | koreascience.kr |
| Cd(II) | Triethylenetetraminehexa-acetic acid | 19.8 | orientjchem.org |
Role in Homogeneous Catalysis
Homogeneous catalysis, where the catalyst is in the same phase as the reactants, is a cornerstone of modern chemical synthesis. Metal complexes of azelaic acid and triethanolamine are promising candidates for such applications due to their structural versatility and ability to modulate the electronic properties of the metal center.
Asymmetric synthesis, the production of chiral compounds in an enantiomerically enriched form, is of paramount importance in the pharmaceutical and fine chemical industries. A significant challenge is achieving this with simple, achiral ligands like azelaic acid and triethanolamine. However, recent advances have shown that chirality can be generated from achiral ligands through several mechanisms. anr.fr
Another approach involves metal geometry-induced ligand asymmetry, where the coordination of a substrate to a metal-achiral ligand complex forces the flexible ligand into a specific, asymmetric conformation, thereby creating a chiral pocket for the catalytic reaction. nih.gov While not yet demonstrated for azelaic acid-triethanolamine complexes, these principles provide a clear pathway for future research into their potential for asymmetric catalysis. rsc.org
Metal-triethanolamine complexes have demonstrated significant catalytic activity in various oxidation and reduction reactions.
Oxidation Reactions: Copper-triethanolamine complexes are effective catalysts for the selective oxidation of various organic substrates. researchgate.net For example, multinuclear copper-triethanolamine complexes have been shown to catalyze the peroxidative oxidation of alkanes under mild conditions. capes.gov.br In another study, NiO decorated with triethanolamine was used as an efficient electrocatalyst for the oxygen evolution reaction (water oxidation). rsc.org The triethanolamine ligand was found to be crucial, as its coordination to the nickel center facilitated the in-situ generation of the catalytically active high-valence Ni(III) species under anodic potential. rsc.org Complexes of triethanolamine with other metals have also been used to catalyze the oxidation of alkylarenes to ketones. researchgate.net
Reduction Reactions: In the field of CO2 reduction, triethanolamine (TEOA) is widely used as a "sacrificial" electron donor in photocatalytic systems employing ruthenium or rhenium complexes. acs.orgrsc.orgnih.gov However, its role is far from passive. Studies have revealed that TEOA actively participates in the catalytic cycle. For instance, in the photochemical reduction of CO2 to formate (B1220265) catalyzed by Ru complexes, TEOA is involved in key steps such as the formation of the metal-hydride intermediate and the subsequent hydride transfer to CO2. acs.orgnih.gov Furthermore, TEOA can chemically capture CO2, forming a zwitterionic alkylcarbonate adduct, which can then interact with the metal catalyst. acs.orgacs.org This direct involvement highlights the multifunctional nature of the triethanolamine ligand in mediating complex reduction pathways.
Polymerization Catalysis
Triethanolamine (TEA) has been shown to function as a potent catalyst in various polymerization processes. It is particularly effective as a polycondensation catalyst for producing high linear polyesters, such as polyethylene (B3416737) terephthalate (B1205515), yielding colorless polymers. google.com In this role, it is typically added after the initial ester-interchange reaction, with polycondensation carried out at temperatures between 270 and 290°C. google.com
Furthermore, TEA serves as a powerful promoter in Atom Transfer Radical Polymerization (ATRP). Research has demonstrated that the addition of triethanolamine drastically enhances the catalytic performance of the common CuBr/PMDETA catalyst system. tandfonline.com This allows for a significant reduction in the amount of copper catalyst required for the polymerization of monomers like methyl acrylate (B77674) (MA), methyl methacrylate (B99206) (MMA), and styrene (B11656) (St). tandfonline.comresearchgate.net The presence of TEA substantially decreases catalyst consumption and simplifies post-polymerization purification, making the process more economical and suitable for large-scale applications. tandfonline.comresearchgate.net
| Monomer | Catalyst System | [Catalyst]/[Initiator] Ratio | Time (h) | Conversion (%) |
| MMA | CuBr/PMDETA | 0.05 | 10 | 14.8 |
| MMA | CuBr/PMDETA + TEA ([TEA]/[CuBr]=5) | 0.05 | 10 | 72.0 |
| MMA | CuBr/PMDETA + TEA ([TEA]/[CuBr]=25) | 0.05 | 3 | 95.8 |
| MA | CuBr/PMDETA + TEA | 0.01 | 0.75 | >95 |
| St | CuBr/PMDETA + TEA | 0.05 | 4 | >90 |
This table presents the effect of triethanolamine (TEA) on the CuBr/PMDETA-catalyzed Atom Transfer Radical Polymerization (ATRP) of methyl methacrylate (MMA), methyl acrylate (MA), and styrene (St). Data sourced from tandfonline.com.
Heterogeneous Catalysis and Surface Interactions
In heterogeneous catalysis, the components of Einecs 272-413-6 are primarily involved through the actions of triethanolamine. TEA is utilized as a surface modifier, a ligand to stabilize active species, and as a sacrificial agent in photocatalysis. researchgate.netzenodo.orgnih.gov Its functional groups—a tertiary amine and three hydroxyl groups—allow it to be immobilized on solid supports and to interact with catalytically active centers. researchgate.netnih.gov
Immobilization on Solid Supports
The ability to anchor catalytically active molecules onto solid supports is a cornerstone of heterogeneous catalysis, enhancing catalyst stability and enabling easy recovery. Triethanolamine has been successfully immobilized on various supports for catalytic applications.
Mesoporous Silica (SBA-15): TEA has been successfully immobilized on mesoporous SBA-15 via a one-pot synthesis process. researchgate.net This functionalization creates a solid base catalyst effective for CO2 cycloaddition reactions. researchgate.net
Kaolinite (B1170537): Raw kaolinite has been modified with TEA to create a support for immobilizing anionic metalloporphyrins containing Fe³⁺ or Mn³⁺. nih.gov This demonstrates TEA's role as an anchoring agent for complex catalytic species. nih.gov
Magnetic Carbon Nanotubes (Fe₃O₄-CNT): A heterogeneous catalyst has been developed by physically functionalizing magnetic carbon nanotubes with TEA, which then acts as a ligand to capture and stabilize copper(II) nanoparticles on the support surface. nih.gov
Hydroxyapatite (B223615) (HAp): The surface of hydroxyapatite has been modified by grafting TEA onto it, transforming the material's morphology into nano-sheets without altering the underlying crystal structure. jocpr.com
Characterization of Active Sites in Supported Catalysts
A comprehensive suite of characterization techniques is employed to confirm the successful immobilization of triethanolamine and to understand the nature of the resulting active sites.
For TEA-modified SBA-15 , techniques including Fourier transform infrared (FT-IR) spectroscopy, magic angle spinning nuclear magnetic resonance (MAS NMR), and elemental analysis confirmed that TEA was successfully grafted onto the support. researchgate.net Transmission electron microscopy (TEM) and X-ray diffraction (XRD) showed that the ordered mesoporous structure of SBA-15 was retained after functionalization. researchgate.net
In the case of metalloporphyrins on TEA-modified kaolinite , characterization was performed using FT-IR, XRPD, thermal analysis (TGA/DTA), and scanning electron microscopy (SEM). nih.gov These methods verified the successful immobilization of the metalloporphyrin complexes onto the modified clay support. nih.gov
For the Fe₃O₄-CNT-TEA-Cu(II) catalyst, a range of analyses including FT-IR, energy-dispersive X-ray spectroscopy (EDX), thermogravimetric analysis (TGA), vibrating sample magnetometer (VSM), XRD, and field-emission scanning electron microscopy (FESEM) were used to characterize the composite material. nih.gov These studies confirmed the structure and composition of the catalyst, showing the successful integration of each component. nih.gov
On TEA-decorated nickel oxide on carbon paper (Ni/CP-TEA) , structural analysis revealed that the TEA molecules modify the electrode surface through Ni–N coordination bonding. rsc.org This interaction is crucial for the catalyst's subsequent performance in electrocatalysis. rsc.org
Catalytic Performance in Model Reactions
The performance of catalysts incorporating triethanolamine demonstrates its significant impact on activity and selectivity in various model reactions.
The TEA-functionalized SBA-15 catalyst was tested in the cycloaddition of CO₂ with epoxides to form cyclic carbonates. It showed high activity, achieving a propylene (B89431) carbonate yield of 93.47% under mild conditions. researchgate.net A key advantage of this heterogeneous system is its stability and reusability; the catalyst maintained most of its activity after five reaction cycles. researchgate.net
| Catalyst | Reaction | Temperature (°C) | Pressure (MPa) | Time (h) | Max. Yield (%) |
| TEA-SBA-15 | CO₂ + Propylene Oxide | 110 | 2.0 | 4 | 93.47 |
Catalytic performance of triethanolamine-modified SBA-15 in the synthesis of propylene carbonate. Data sourced from researchgate.net.
The Fe₃O₄-CNT-TEA-Cu(II) catalyst proved to be highly efficient for the one-pot, three-component synthesis of 5-substituted 1H-tetrazole derivatives. nih.gov This system is noted for its use of low catalyst loading, broad substrate applicability, and the ease of magnetic separation, all while providing excellent yields in short reaction times. nih.gov
Catalysts composed of metalloporphyrins immobilized on TEA-modified kaolinite were effective in the oxidation of alkenes. nih.gov In the oxidation of cyclohexane, they produced good yields with a notable selectivity for the corresponding alcohol, cyclohexanol. nih.gov Interestingly, in one case, TEA itself was observed to have a potential co-catalytic effect during the reaction. nih.gov
The Ni/CP-TEA electrocatalyst showed enhanced performance for the oxygen evolution reaction (OER), a critical process for water splitting. It achieved a current density of 10 mA cm⁻² at a low overpotential of 320 mV and demonstrated good long-term stability. rsc.org
Environmental Fate and Degradation Pathways Research
Biodegradation Mechanisms and Microbial Pathways
Microbial activity is a primary driver for the degradation of Fenpropidin in soil and aquatic environments. The process involves complex interactions between the compound and microbial communities, leading to its transformation and eventual mineralization.
The biodegradation of Fenpropidin results in the formation of several intermediate compounds before complete mineralization. In water/sediment systems, the metabolite CGA289267 has been identified, reaching a maximum of 27% of the applied radioactivity 30 days after treatment. apvma.gov.au In these studies, the metabolite was found in both the water (19% AR) and sediment (7.8% AR) phases. apvma.gov.au Ultimately, extensive mineralization occurs, with significant conversion to carbon dioxide (CO2). apvma.gov.au After three months, CO2 evolution reached 16% to 32% of the applied radioactivity, increasing to 60% to 63% after one year. apvma.gov.au
While direct microbial metabolism studies in soil have primarily focused on the parent compound and CO2, research using rat liver microsomes—which can provide insights into potential enzymatic pathways relevant to environmental microorganisms—identified seven new metabolites. nih.gov These were reported to be generated through processes such as oxidation, reduction, hydroxylation, and N-dealkylation. nih.gov
The fungicidal action of Fenpropidin stems from its ability to inhibit ergosterol (B1671047) biosynthesis in fungal membranes. apvma.gov.au The enzymatic processes responsible for its degradation in the environment involve several key reactions. In mammalian systems, which can serve as a model for understanding potential biotransformation, the cytochrome P450 enzyme CYP3A2 has been identified as the most significant oxidative enzyme in the metabolism of Fenpropidin. nih.gov Molecular dynamics simulations have shown that the R-FPD enantiomer forms hydrogen bonds with the CYP3A2 protein, leading to a higher binding affinity and a faster metabolism rate compared to the S-FPD enantiomer. nih.gov The primary biotransformation reactions include oxidation, reduction, hydroxylation, and N-dealkylation. nih.gov
The rate of Fenpropidin's microbial degradation is influenced by environmental conditions, the specific microbial populations present, and the compound's stereochemistry.
Aerobic vs. Anaerobic Conditions: Fenpropidin is primarily degraded under aerobic conditions. It is considered resistant to anaerobic soil metabolism. apvma.gov.au
Soil and Sediment: In aerobic soil studies, the degradation half-life (DT50) of Fenpropidin ranges from 9.5 to 155 days, following single first-order kinetics. apvma.gov.au In field conditions, soil half-lives of 13.4 to 16.5 days have been observed. nih.gov The persistence can vary between locations, suggesting that factors like climate and soil properties play a significant role. nih.gov In aquatic environments, Fenpropidin dissipates rapidly from the water column by partitioning to sediment, with a dissipation half-time (DT50) of 1.0 to 5.9 days. apvma.gov.au Subsequent degradation in the whole water-sediment system is slower, with a calculated DT50 ranging from 77 to 183 days. apvma.gov.au
Enantioselectivity: Fenpropidin is a chiral molecule, and its degradation in soil is enantioselective. Studies have shown that the R-(+)-fenpropidin enantiomer degrades preferentially over the S-(-)-fenpropidin enantiomer. nih.govresearchgate.netresearchgate.net In a field study, the half-lives for R-(+)-fenpropidin and S-(-)-fenpropidin were 19.8 days and 22.4 days, respectively. researchgate.netresearchgate.net This preferential degradation of the R-FPD isomer occurs without enantiomeric transformation (conversion of one enantiomer to the other). nih.gov
Table 1: Degradation Half-Life of Fenpropidin in Various Environmental Compartments
| Environment | Condition | Half-Life (DT50) | Kinetics Model | Reference(s) |
|---|---|---|---|---|
| Soil | Aerobic, Laboratory (4 soils) | 9.5 - 155 days | Single First-Order | apvma.gov.au |
| Soil | Field | 13.4 - 16.5 days | First-Order | nih.gov |
| Soil (R-enantiomer) | Field | 19.8 days | Not Specified | researchgate.netresearchgate.net |
| Soil (S-enantiomer) | Field | 22.4 days | Not Specified | researchgate.netresearchgate.net |
| Water/Sediment System | Laboratory (4 systems) | 77 - 183 days | Single First-Order | apvma.gov.au |
| Water Column | Laboratory (partitioning to sediment) | 1.0 - 5.9 days | Not Specified | apvma.gov.au |
Abiotic Degradation Processes
Fenpropidin is considered stable to hydrolysis in aqueous solutions. herts.ac.uk Its solubility in water is highly dependent on pH, but this does not translate to rapid hydrolytic degradation. apvma.gov.au Regulatory evaluation data indicates that hydrolysis is an insignificant route of degradation for this compound. herts.ac.uk Some sources mention that degradation can occur via chemical hydrolysis, but this appears to be a minor pathway compared to microbiological processes. dhm.ie
Photolysis, or degradation by light, is not a major transformation pathway for Fenpropidin in most environmental compartments.
Soil: The compound is resistant to photolysis on soil surfaces. apvma.gov.au
Water: In aqueous solutions, photolytic degradation is considered an insignificant degradation pathway. herts.ac.uk Studies measuring the molar absorptivity of Fenpropidin concluded that direct photolysis in water surfaces or atmospheric droplets is unlikely to be a significant process. researchgate.net
Leaf Surfaces: Despite its general stability to photolysis, photodegradation is acknowledged as a potentially major pathway for pesticide dissipation from leaf surfaces, which are primary sites for pesticide transformation after application. researchgate.net
Table 2: Stability of Fenpropidin to Abiotic Degradation
| Process | Medium | Finding | Reference(s) |
|---|---|---|---|
| Hydrolysis | Aqueous Solution | Stable; insignificant degradation route. | herts.ac.uk |
| Photolysis | Soil | Resistant. | apvma.gov.au |
Advanced Oxidation Processes (AOPs) for Degradation
Advanced Oxidation Processes (AOPs) are a class of water treatment procedures designed to degrade persistent organic pollutants that are often resistant to conventional treatment methods. kirj.eeredalyc.org These processes are characterized by the in-situ generation of highly reactive and non-selective chemical oxidants, most notably the hydroxyl radical (•OH). redalyc.org The ultimate goal of AOPs is the mineralization of contaminants into simpler, harmless substances like carbon dioxide, water, and inorganic ions. redalyc.org While specific studies on the AOP-driven degradation of Einecs 272-413-6 are not prevalent in publicly available literature, the behavior of its constituent parts—azelaic acid and triethanolamine (B1662121)—can be inferred based on the established principles of these technologies. vulcanchem.comeuropa.eu
| AOP Technique | Primary Oxidant | General Mechanism |
| Hydroxyl Radical-Mediated Oxidation | Hydroxyl Radical (•OH) | Abstraction of hydrogen atoms or addition to unsaturated bonds, initiating oxidative degradation. |
| Ozonation | Ozone (O₃), Hydroxyl Radical (•OH) | Direct reaction with electron-rich moieties (e.g., amines) or decomposition to •OH for non-selective oxidation. |
| UV-Driven Degradation | Hydroxyl Radical (•OH) | Photolysis of an oxidant (e.g., O₃, H₂O₂) by UV light to generate •OH radicals. |
| Photocatalytic Degradation | Reactive Oxygen Species (ROS), including •OH | A semiconductor catalyst absorbs UV/visible light, generating electron-hole pairs that produce ROS to degrade pollutants. |
Hydroxyl Radical-Mediated Oxidation
Hydroxyl radicals (•OH) are among the most powerful oxidizing species used in water treatment, reacting rapidly and non-selectively with a vast array of organic compounds. kirj.eewikipedia.org With an extremely short half-life of approximately 10⁻⁹ seconds, they are generated in-situ and immediately attack target pollutants. wikipedia.org The reaction can proceed via hydrogen atom abstraction from C-H bonds, as found in alkanes and alcohols, or through addition to double bonds in compounds like olefins and aromatics. kirj.ee
For this compound, which is a complex of azelaic acid and triethanolamine, hydroxyl radical attack would likely occur at several positions. vulcanchem.com The aliphatic backbone of the azelaic acid moiety and the C-H bonds within the ethanol (B145695) groups of the triethanolamine moiety are susceptible to hydrogen abstraction. The tertiary amine nitrogen in triethanolamine is also a probable site for oxidative attack, which can lead to dealkylation and subsequent degradation of the molecule.
Ozonation and UV-Driven Degradation
Ozonation is an established AOP that can degrade pollutants through two primary pathways: direct reaction with molecular ozone (O₃) or indirect reaction with hydroxyl radicals formed from ozone decomposition, a process significantly enhanced by high pH or ultraviolet (UV) radiation. kirj.eeepa.gov The combination of ozone with UV light is a potent AOP, as the UV photons accelerate the decomposition of ozone into hydroxyl radicals, shifting the degradation mechanism from a selective ozone attack to a more powerful, non-selective radical-based oxidation. epa.govacs.org
In the context of this compound, the triethanolamine component, being a tertiary amine, would be particularly reactive towards direct ozonation. The azelaic acid component, a saturated dicarboxylic acid, would be less reactive with molecular ozone. However, under UV irradiation (O₃/UV), the generated hydroxyl radicals would effectively degrade both the azelaic acid and triethanolamine structures. The degradation process would likely involve the cleavage of C-C and C-N bonds, leading to the formation of smaller organic acids, aldehydes, and ammonia (B1221849) before eventual mineralization.
Photocatalytic Degradation Strategies
Photocatalytic degradation is an AOP that utilizes a semiconductor material, commonly titanium dioxide (TiO₂), as a photocatalyst. rsc.org When illuminated with light of sufficient energy (typically UV), the catalyst generates electron-hole pairs. These charge carriers migrate to the catalyst surface and react with adsorbed water and oxygen molecules to produce a variety of reactive oxygen species (ROS), including hydroxyl radicals, which then decompose organic pollutants adsorbed on the catalyst surface. rsc.org
Environmental Transport and Distribution Modeling
Environmental fate and transport modeling uses a compound's physicochemical properties to predict its movement and distribution among environmental compartments such as air, water, soil, and sediment. itrcweb.orgepa.gov Understanding these processes is crucial for assessing potential exposure and environmental impact. itrcweb.org For this compound, its behavior is dictated by the properties of its ionic components in an environmental matrix.
Sorption/Desorption Dynamics in Environmental Matrices
Sorption, the process by which a chemical binds to solid particles like soil or sediment, is a key factor controlling its mobility in the environment. itrcweb.org Chemicals with high sorption potential are less mobile and tend to accumulate in soils and sediments, whereas weakly sorbing chemicals are more likely to be transported with water flow.
This compound is a salt composed of a dicarboxylic acid and an amino alcohol. vulcanchem.com In aqueous environments, it is expected to dissociate into the azelate anion and the protonated triethanolammonium (B1229115) cation. The sorption behavior will therefore be complex and highly dependent on the pH of the surrounding matrix.
Azelate Anion : As an anion, it will generally exhibit low sorption to negatively charged soil components like clay and natural organic matter due to electrostatic repulsion. It is therefore expected to be relatively mobile in most soil and aquatic systems.
Triethanolammonium Cation : As a cation, it can bind to negatively charged sites on clay minerals and soil organic matter through cation exchange. This would reduce its mobility in the subsurface.
Volatilization Rates and Atmospheric Transport Potential
Volatilization is the transfer of a substance from a liquid or solid phase to the gas phase, a critical process for determining a chemical's entry into the atmosphere. oup.com A compound's potential for volatilization from water is primarily estimated by its Henry's Law Constant, while volatilization from soil is also influenced by its vapor pressure and soil sorption.
Given its composition, this compound is expected to have a very low volatilization rate. It is an ionic salt, and such compounds have negligible vapor pressure. Its constituent parts, azelaic acid (a solid) and triethanolamine (a viscous, water-soluble liquid), both have very low vapor pressures. Consequently, the compound has a low potential to volatilize from water or soil surfaces. Its potential for long-range atmospheric transport is considered to be insignificant. uni-bremen.de
| Property | Expected Characteristic for this compound | Implication for Environmental Transport |
| Water Solubility | High (ionic nature) | High mobility in aqueous systems, potential for groundwater transport. |
| Vapor Pressure | Extremely Low (ionic salt) | Negligible volatilization from soil or water. |
| Sorption (Koc) | Complex and pH-dependent. Low for anion, moderate for cation. | Mobility is matrix-dependent; anionic component is mobile, cationic component is less mobile. |
| Henry's Law Constant | Extremely Low | Low potential for atmospheric transport. |
Predictive Models for Environmental Compartmentalization
Predictive models are essential computational tools for estimating the environmental distribution of chemical substances. For the compound identified by this compound, Azelaic acid, compound with 2,2',2''-nitrilotriethanol, these models forecast how it partitions among various environmental compartments such as air, water, soil, and sediment. This analysis is crucial for exposure and risk assessment.
Quantitative Structure-Activity Relationship (QSAR) and fugacity-based multimedia models are commonly employed for this purpose. These models utilize the physicochemical properties of a substance—such as molecular weight, vapor pressure, water solubility, and the octanol-water partition coefficient (log K_ow_)—to predict its likely environmental distribution.
For a compound with the characteristics of a salt of a dicarboxylic acid and an amino alcohol, it is expected to have low volatility and high water solubility. This would lead to a model prediction where the vast majority of the substance would partition to the water and soil compartments, with negligible amounts in the air.
Table 1: Illustrative Predictive Data for Environmental Compartmentalization
The following table represents a hypothetical output from a Level III fugacity model for a substance with properties similar to Triethanolamine azelate. Note: This data is illustrative and not based on a published study for this specific compound.
| Environmental Compartment | Predicted Distribution (%) |
| Air | < 0.01 |
| Water | 65 - 75 |
| Soil | 20 - 30 |
| Sediment | 4 - 6 |
| Biota | < 0.1 |
This predictive distribution is a reflection of the compound's high affinity for aqueous and solid phases and its low potential to volatilize. The actual distribution can be influenced by environmental factors such as temperature, soil type, and water flow rates.
Advanced Analytical Methodologies for Research Applications
Electrochemical Methods for Detection and Reaction Monitoring
Electrochemical methods are well-suited for studying the ionic nature and potential redox activity of Einecs 272-413-6, providing valuable data for reaction monitoring and quality control.
Conductometry and Potentiometry for Ionic Interactions
Given that this compound is a salt formed from a weak acid (azelaic acid) and a weak base (triethanolamine), its behavior in solution is dominated by ionic equilibria.
Conductometry , which measures the electrical conductivity of a solution, is ideal for monitoring the concentration of ionic species. The dissociation of the compound into triethanolammonium (B1229115) cations and azelate anions in a polar solvent like water can be tracked by changes in conductivity. This is useful for determining critical micelle concentrations in surfactant applications or monitoring the stability of formulations.
Potentiometry , particularly pH-metry, is a fundamental tool for studying the acid-base chemistry of the compound. Titrations monitored by a pH electrode can determine the pKa values of the carboxylic acid and the protonated amine groups. This information is crucial for understanding and controlling the pH-dependent properties of the compound, such as its solubility and chelating ability, which arises from the interaction of the carboxylate and hydroxyl groups with metal ions. vulcanchem.com
Interactive Table: Application of Electrochemical Methods for this compound
| Method | Principle | Application for this compound | Research Findings |
|---|---|---|---|
| Voltammetry/Amperometry | Measures current from redox reactions at an electrode surface. | Indirect monitoring of reactions; use in modified electrode sensors. | The compound is not directly redox-active, requiring indirect detection strategies. |
| Conductometry | Measures the ability of a solution to conduct electricity. | Monitoring ionic concentration, dissociation, and aggregation (micelle formation). | Useful for quality control in formulations and studying solution behavior. |
| Potentiometry (pH-metry) | Measures potential differences to determine ion concentration (e.g., H⁺). | Determination of acid/base dissociation constants (pKa); studying chelation equilibria. | Essential for understanding pH-dependent properties and interactions with metal ions. |
Sample Preparation and Matrix Effects in Environmental and Industrial Research
Accurate analysis of this compound in complex samples, such as industrial formulations or environmental waters, requires effective sample preparation to isolate the analyte and remove interfering substances. The dual nature of the compound—containing both an acidic and a basic functional group—allows for flexible yet complex extraction strategies.
Solid-Phase Extraction and Liquid-Liquid Extraction Optimization
Liquid-Liquid Extraction (LLE) is a classic separation technique based on the differential solubility of a compound between two immiscible liquids, typically water and an organic solvent. wikipedia.org The extraction of this compound is highly dependent on the pH of the aqueous phase. lew.roresearchgate.net
In acidic conditions (low pH): The triethanolamine (B1662121) moiety will be protonated (R₃NH⁺), making it water-soluble, while the azelaic acid will be in its neutral form (R'(COOH)₂) and preferentially partition into a moderately polar organic solvent.
In alkaline conditions (high pH): The triethanolamine will be in its neutral, less polar form (R₃N) and can be extracted into an organic solvent. wikipedia.org The azelaic acid will be deprotonated (R'(COO⁻)₂), making it highly water-soluble.
This pH-dependent behavior can be used to either selectively extract one component or to optimize the co-extraction of the entire complex. wpmucdn.com
Solid-Phase Extraction (SPE) offers a more efficient and less solvent-intensive alternative to LLE. researchgate.net The choice of sorbent is critical and depends on the desired outcome.
Reversed-Phase (RP) SPE: Using nonpolar sorbents like C18, the compound can be retained from an aqueous sample. Elution is then performed with an organic solvent like methanol (B129727) or acetonitrile. Adjusting the sample pH can be used to maximize retention. scilit.comresearchgate.net
Ion-Exchange SPE: This method provides high selectivity. Cation-exchange sorbents will retain the protonated triethanolamine at acidic pH, while anion-exchange sorbents will retain the deprotonated azelaic acid at alkaline pH. This allows for the separation of the components or the cleanup of specific ionic interferences. researchgate.net
Interactive Table: Comparison of LLE and SPE for this compound
| Feature | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) |
|---|---|---|
| Principle | Partitioning between two immiscible liquids. | Partitioning between a solid sorbent and a liquid mobile phase. |
| Selectivity | Moderate; highly dependent on pH and solvent choice. | High; tunable by choosing specific sorbents (RP, ion-exchange). |
| Solvent Usage | High. | Low. |
| Automation | Difficult. | Easily automated. |
| Optimization | pH of the aqueous phase and choice of organic solvent are key parameters. lew.roresearchgate.net | Sorbent type, sample pH, wash solvents, and elution solvent must be optimized. scilit.comresearchgate.net |
Elimination of Interfering Substances for Accurate Analysis
Matrix effects are a significant challenge in trace analysis. Interfering substances present in the sample can suppress or enhance the analytical signal, leading to inaccurate results.
In environmental research , matrices like wastewater or river water contain a complex mixture of organic matter, salts, and other pollutants. acs.org For amine analysis, common interferences include other nitrogenous compounds and humic substances. For carboxylic acids, other organic acids can interfere.
In industrial research , the compound may be part of a complex formulation containing other surfactants, polymers, solvents, and salts, all of which can act as interferences.
Effective sample preparation is the primary strategy to combat these effects.
Selective Extraction: As described above, optimizing LLE or SPE conditions (e.g., pH adjustment) can selectively isolate the target analyte while leaving many interfering substances behind. lew.rowpmucdn.com For example, using cation-exchange SPE can effectively separate the basic triethanolamine component from neutral or acidic interferences. researchgate.net
Sample Cleanup: SPE is often used as a cleanup step following an initial extraction. nih.gov A sample extract can be passed through an SPE cartridge designed to retain interferences while allowing the analyte to pass through, or vice versa.
Derivatization: Converting the analyte to a derivative can not only improve its detectability (e.g., by fluorescence) but also change its chemical properties, allowing it to be more easily separated from matrix components. researchgate.netnih.gov
Advanced Instrumentation: Coupling separation techniques with highly selective detectors, such as tandem mass spectrometry (LC-MS/MS), provides an additional layer of selectivity. The chromatographic separation resolves the analyte from many co-extracted matrix components, and the mass spectrometer can selectively detect the analyte based on its specific mass-to-charge ratio, minimizing the impact of any remaining interferences. acs.org
Method Validation and Quality Assurance in Research Settings
In the realm of scientific research, the reliability and accuracy of analytical data are paramount. This necessitates rigorous method validation and the implementation of a robust quality assurance framework. These processes ensure that the analytical procedures used for the quantification and characterization of chemical compounds are fit for their intended purpose. While specific validated methods for this compound are not extensively detailed in publicly available research, the principles of method validation can be illustrated using methodologies developed for other complex organic molecules used in research applications.
A pertinent example of method validation in a research context is the development of a stereospecific high-performance liquid chromatographic (HPLC) method for the simultaneous determination of D- and L-modafinil in human plasma, which utilized 3,3-Diphenylpropylamine as an internal standard. sigmaaldrich.comnih.gov The validation of this method, as described in the research, provides a practical illustration of the key parameters that are assessed. nih.govresearchgate.net
The core parameters evaluated during method validation in a research setting typically include:
Specificity and Selectivity: This ensures that the analytical signal is solely from the analyte of interest, without interference from other components in the sample matrix, such as impurities, degradation products, or other co-administered substances. elementlabsolutions.com In the case of the modafinil (B37608) study, the method was developed to be free from interference by other drugs and endogenous substances. nih.gov
Linearity: This establishes that the method's response is directly proportional to the concentration of the analyte over a given range. This is typically evaluated by analyzing a series of standards of known concentrations and assessing the correlation coefficient (r²) of the resulting calibration curve.
Accuracy: This refers to the closeness of the measured value to the true value. It is often determined by analyzing samples with known concentrations (e.g., spiked samples) and calculating the percent recovery. elementlabsolutions.com
Precision: This measures the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. elementlabsolutions.com It is usually expressed as the relative standard deviation (RSD) or coefficient of variation (CV) and is assessed at two levels:
Repeatability (Intra-assay precision): The precision obtained under the same operating conditions over a short interval of time.
Intermediate Precision (Inter-assay precision): The precision obtained within the same laboratory but on different days, with different analysts, or with different equipment. For the modafinil assay, the inter-day and intra-day assay variability (CV) was typically in the range of 3% to 4%. nih.gov
Limit of Detection (LOD): This is the lowest concentration of an analyte in a sample that can be detected, but not necessarily quantified, under the stated experimental conditions. For the modafinil analysis, the LOD was 0.01 µg/mL. nih.gov
Limit of Quantitation (LOQ): This is the lowest concentration of an analyte in a sample that can be determined with acceptable precision and accuracy. The LOQ for the modafinil assay was 0.5 µg/mL, which was well below the expected therapeutic concentrations. nih.gov
Robustness: This assesses the method's capacity to remain unaffected by small, but deliberate, variations in method parameters (e.g., pH, temperature, mobile phase composition). This provides an indication of its reliability during normal use.
Stability: This evaluates the stability of the analyte in the sample matrix under different storage and processing conditions.
The following interactive data table summarizes the typical method validation parameters and their acceptance criteria in a research setting, with illustrative data from the validated HPLC method for modafinil using 3,3-Diphenylpropylamine as an internal standard.
| Validation Parameter | Description | Typical Acceptance Criteria (Research) | Example Data (Modafinil Assay with 3,3-Diphenylpropylamine IS) |
| Specificity/Selectivity | Ability to measure the analyte in the presence of other components. | No significant interference at the retention time of the analyte. | Free from interference by methylphenidate, cocaine, antidepressants, and amphetamines. nih.gov |
| Linearity (r²) | Correlation between concentration and analytical response. | r² ≥ 0.99 | Not explicitly stated, but implied by successful quantitation. |
| Accuracy (% Recovery) | Closeness of measured value to the true value. | 80-120% | Not explicitly stated, but validation studies included accuracy determination. nih.gov |
| Precision (CV%) | Agreement between repeated measurements. | Intra-assay: < 15% Inter-assay: < 15% | Inter-day and intra-day CV typically ranged from 3% to 4%. nih.gov |
| Limit of Detection (LOD) | Lowest detectable concentration. | Signal-to-Noise ratio ≥ 3 | 0.01 µg/mL nih.gov |
| Limit of Quantitation (LOQ) | Lowest quantifiable concentration with accuracy and precision. | Signal-to-Noise ratio ≥ 10 | 0.5 µg/mL nih.gov |
| Robustness | Insensitivity to small changes in method parameters. | No significant change in results with varied parameters. | Not explicitly detailed in the provided abstract. |
| Stability | Analyte stability under various conditions. | Analyte concentration remains within ±15% of the initial value. | Validation studies included stability determination. nih.gov |
Quality assurance in a research setting is ensured by adhering to established protocols and good laboratory practices (GLP). This includes the regular calibration and maintenance of analytical instruments, the use of certified reference materials for instrument calibration and method validation, and the maintenance of detailed records of all experimental procedures and results. For a compound like N-Methyl-3,3-diphenylpropylamine , which is noted for its use in analytical method development and validation, comprehensive characterization data in line with regulatory guidelines would be essential for its role in quality control (QC) applications. clearsynth.com
Ultimately, the goal of method validation and quality assurance in research is to produce data that is scientifically sound, reproducible, and defensible, thereby ensuring the integrity of the research findings. elementlabsolutions.com
Future Research Directions and Emerging Paradigms
Integration with Artificial Intelligence and Machine Learning in Chemical Research
The synergy between artificial intelligence (AI) and chemical research is poised to accelerate the discovery and development of novel pyrazolo[1,5-a]pyrimidine (B1248293) derivatives with tailored properties. Machine learning (ML) algorithms, in particular, are becoming indispensable tools for predicting synthetic pathways and enhancing the accuracy of structure-activity relationship models.
AI-Driven Prediction of Synthetic Routes
By analyzing vast datasets of known chemical reactions, AI algorithms can propose novel and efficient synthetic routes for complex pyrazolo[1,5-a]pyrimidine derivatives. nih.gov This predictive capability can significantly reduce the amount of time and resources spent on empirical trial-and-error synthesis, allowing researchers to focus on the most promising candidates. Furthermore, AI can aid in the discovery of greener and more sustainable synthetic methods, aligning with the growing demand for environmentally friendly chemical processes. rsc.org
Machine Learning for QSAR/QSPR Model Enhancement
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are crucial for understanding how the chemical structure of a compound influences its biological activity and physical properties. researchgate.net Machine learning is significantly enhancing the predictive power and accuracy of these models. jmpas.com
For pyrazolo[1,5-a]pyrimidine derivatives, ML-driven QSAR models can be developed to predict a wide range of activities, including their potential as kinase inhibitors for cancer therapy. researchgate.netekb.eg These models can identify the key structural features that contribute to a compound's efficacy and selectivity, providing valuable insights for the design of new and more potent drug candidates. researchgate.net By leveraging large datasets of experimental data, machine learning algorithms can uncover complex relationships between molecular descriptors and biological outcomes that may not be apparent through traditional statistical methods. jmpas.com
Exploration of Novel Application Areas
While pyrazolo[1,5-a]pyrimidines are well-known for their medicinal applications, their unique structural and photophysical properties make them attractive candidates for a range of advanced material science applications. nih.gov Future research is expected to increasingly focus on harnessing these properties for the development of innovative technologies.
Advanced Energy Storage Materials
The demand for high-performance energy storage solutions is a driving force behind the search for novel materials for batteries and other energy storage devices. The nitrogen-rich heterocyclic structure of pyrazolo[1,5-a]pyrimidines makes them intriguing candidates for use in this field. Their electrochemical properties could be tailored through synthetic modifications to create materials with high charge storage capacity, stability, and efficient ion transport. Research in this area is still in its nascent stages, but the versatility of the pyrazolo[1,5-a]pyrimidine scaffold offers a promising platform for the design of next-generation energy storage materials.
Smart Materials with Responsive Properties
The significant photophysical properties of pyrazolo[1,5-a]pyrimidine derivatives have recently garnered attention in material science. nih.gov These compounds can exhibit fluorescence, making them suitable for applications in sensors, imaging, and organic light-emitting diodes (OLEDs). rsc.org
Future research will likely focus on developing "smart" materials based on pyrazolo[1,5-a]pyrimidines that can respond to external stimuli such as light, temperature, or pH. By incorporating these molecules into polymer matrices or other material frameworks, it may be possible to create materials that change their optical or electronic properties on demand. This could lead to the development of advanced sensors, responsive coatings, and novel optical devices.
Interdisciplinary Research Collaborations and Global Initiatives
The complexity of modern scientific challenges necessitates a collaborative and interdisciplinary approach. The future development of pyrazolo[1,5-a]pyrimidine derivatives will increasingly rely on partnerships between synthetic chemists, computational scientists, biologists, and materials scientists.
Global initiatives that foster data sharing and open collaboration will be crucial for accelerating progress. By creating centralized databases of synthetic protocols, characterization data, and biological activity, researchers can build upon each other's work more effectively. Collaborative efforts will also be essential for tackling complex challenges such as the development of drug resistance and the need for more sustainable chemical manufacturing processes. rsc.org
The continued exploration of pyrazolo[1,5-a]pyrimidines, supported by these collaborative and technologically advanced approaches, holds significant promise for a wide range of scientific and technological advancements.
Collaborative Studies in Sustainable Chemistry
The pursuit of sustainability in the chemical industry necessitates a shift from isolated research efforts to more integrated and collaborative models. acs.org For a widely used compound like Vitamin E acetate (B1210297), collaborative studies are paramount in addressing the environmental and efficiency challenges associated with its production.
Traditionally, the synthesis of Vitamin E acetate involves chemical acylation of all-rac-α-tocopherol, often utilizing an excess of acetic acid or acetic anhydride (B1165640) with a metal catalyst. researchgate.net While effective, this method can generate significant waste and rely on hazardous reagents. mdpi.com Recognizing these drawbacks, the focus of sustainable chemistry is to develop greener alternatives. One promising area of research is the enzymatic synthesis of Vitamin E acetate through lipase-catalyzed transesterification. researchgate.net Such biocatalytic methods offer several advantages, including the use of biodegradable catalysts derived from renewable resources, milder reaction conditions, and the avoidance of scarce or toxic metal catalysts. berkeley.edu
Future collaborative studies in this area could bring together experts from various disciplines to optimize these enzymatic processes. For instance, collaborations between enzymologists, chemical engineers, and computational chemists could accelerate the development of more robust and efficient enzyme variants and reaction systems. researchgate.net Furthermore, partnerships between academic research institutions and industrial manufacturers can facilitate the scaling up of these greener synthesis routes, ensuring their economic viability and wider adoption. researchgate.net Life cycle assessments conducted through such collaborations can provide a holistic view of the environmental impact of different production methods, from raw material sourcing to final product disposal, guiding the industry towards truly sustainable practices. acs.org
Interactive Data Table: Comparison of Synthesis Methods for Vitamin E Acetate
| Feature | Traditional Chemical Synthesis | Enzymatic Synthesis |
|---|---|---|
| Catalyst | Metal catalyst | Lipase (enzyme) |
| Reagents | Acetic acid/anhydride | Vinyl acetate |
| Conditions | Often requires higher temperatures and pressures | Milder conditions (ambient temperature/pressure) |
| Byproducts | Can generate significant chemical waste | Generally produces fewer and less hazardous byproducts |
| Sustainability | Lower | Higher |
Data Sharing and Open Science Practices in Chemical Research
The principles of open science, which advocate for the transparent and accessible sharing of research data and methodologies, are becoming increasingly critical in advancing chemical research. actuia.com For a compound like Vitamin E acetate, the adoption of open science practices can significantly accelerate innovation in sustainable production methods and broaden the understanding of its properties and applications.
Open science platforms and databases can serve as central repositories for a wealth of information on Vitamin E acetate. This could include detailed experimental data from various synthesis attempts, including so-called "failed" experiments, which often contain valuable insights. actuia.com By making this data Findable, Accessible, Interoperable, and Reusable (FAIR), researchers can avoid redundant efforts and build upon existing knowledge more effectively. openscience.eu
For example, an open database could house detailed information on the performance of different lipases in the enzymatic synthesis of Vitamin E acetate under various conditions. This would allow researchers to use machine learning algorithms to predict optimal reaction parameters and design more efficient processes. nih.gov The Open Reaction Database (ORD) is an example of an initiative aiming to create a large, open-access repository of chemical reaction data to support such advancements. nih.gov
Furthermore, open science encourages collaboration by making research more transparent. ed.ac.uk Researchers can openly share their protocols and findings, inviting peer review and input from a global community of scientists. This collaborative environment can foster innovation and lead to the development of more sustainable and efficient methods for producing and utilizing Vitamin E acetate. The adoption of electronic lab notebooks that allow for the export of data in open, machine-readable formats is a crucial step in this direction. actuia.com
Interactive Data Table: Key Tenets of Open Science in Chemical Research
| Principle | Application to Vitamin E Acetate Research | Potential Impact |
|---|---|---|
| Open Data | Sharing raw and processed data from synthesis experiments in public repositories. | Accelerates optimization of sustainable synthesis methods. |
| Open Access | Publishing research findings in journals that are freely accessible to all. | Ensures wide dissemination of knowledge on greener alternatives. |
| Open Source | Using and developing open-source software for data analysis and modeling. | Enables broader participation in computational chemistry research. |
| Citizen Science | Involving the public in data collection or analysis, where applicable. | Can increase public engagement and understanding of sustainable chemistry. |
Q & A
Q. What guidelines ensure ethical and transparent reporting of research data for this compound?
- Methodological Answer : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable). Deposit raw spectra, chromatograms, and crystallographic data in repositories like Zenodo or ChemSpider. Use standardized metadata templates (e.g., ISA-Tab). Disclose conflicts of interest and funding sources. Follow journal-specific guidelines for supplementary materials .
Q. How can machine learning models be integrated to predict the environmental impact of this compound?
- Methodological Answer : Train models on datasets combining physicochemical properties (logP, solubility) and ecotoxicity endpoints (LC₅₀, BCF). Validate predictions with lab-based bioassays (e.g., Daphnia magna mortality). Use SHAP values to interpret feature importance. Publish code and training data on platforms like GitHub to ensure reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
